8-Bromo-2-ethylisoquinolin-1(2H)-one
Description
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Properties
IUPAC Name |
8-bromo-2-ethylisoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-2-13-7-6-8-4-3-5-9(12)10(8)11(13)14/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEWCCHRAAZIFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C(C1=O)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of 8-bromo-2-ethylisoquinolin-1(2H)-one
Executive Summary
This technical guide details the total synthesis of 8-bromo-2-ethylisoquinolin-1(2H)-one , a critical scaffold in medicinal chemistry, particularly in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic pharmacophores.
The synthesis challenges lie in two areas: establishing the regiochemistry of the bromine at the C8 position (which is difficult via direct electrophilic aromatic substitution of isoquinoline) and ensuring exclusive N-alkylation over O-alkylation during the final step. This guide presents a robust, modular pathway starting from commercially available 2-bromobenzaldehyde , utilizing a modified Pomeranz-Fritsch cyclization followed by N-oxide rearrangement.
Retrosynthetic Analysis
The strategic disconnection reveals two primary precursors: the parent 8-bromoisoquinolin-1(2H)-one core and the ethylating agent. The core itself is best accessed via the rearrangement of 8-bromoisoquinoline N-oxide , which traces back to 2-bromobenzaldehyde to guarantee the C8 halogen placement.
Figure 1: Retrosynthetic logic flow ensuring C8-regioselectivity.
Primary Synthetic Route (Step-by-Step)
Phase 1: Construction of the Isoquinoline Core
Objective: Synthesize 8-bromoisoquinoline.[1][2] Rationale: Direct bromination of isoquinoline yields the 5-bromo isomer (major) and 8-bromo isomer (minor) as an inseparable mixture. The Pomeranz-Fritsch reaction is selected here because it unambiguously directs cyclization to the ortho-position of the aldehyde, securing the C8 bromine.
Step 1.1: Schiff Base Formation
-
Reagents: 2-Bromobenzaldehyde (1.0 equiv), Aminoacetaldehyde diethyl acetal (1.1 equiv), Toluene.
-
Protocol:
-
Charge a Dean-Stark apparatus with 2-bromobenzaldehyde and aminoacetaldehyde diethyl acetal in toluene.
-
Reflux for 4–6 hours until water collection ceases.
-
Concentrate in vacuo to yield the crude imine (Schiff base).
-
-
Checkpoint: The imine is moisture-sensitive; proceed immediately to cyclization.
Step 1.2: Acid-Mediated Cyclization
-
Reagents: Conc. H₂SO₂ (or PPA/POCl₃ mixtures).
-
Protocol:
-
Add the crude imine dropwise to concentrated H₂SO₄ at 0°C.
-
Allow to warm to room temperature, then heat to 100°C for 1 hour.
-
Quench: Pour onto crushed ice/NH₄OH mixture (pH > 9).
-
Extract with CH₂Cl₂, dry over MgSO₄, and purify via column chromatography (Hexane/EtOAc).
-
-
Yield Expectation: 40–60% (typical for 8-substituted isoquinolines).
Phase 2: Functionalization to Isoquinolinone
Objective: Convert the isoquinoline ring to the lactam (isoquinolinone).
Step 2.1: N-Oxidation
-
Reagents: m-CPBA (1.2 equiv), CH₂Cl₂, 0°C to RT.
-
Protocol:
-
Dissolve 8-bromoisoquinoline in CH₂Cl₂.
-
Add m-CPBA portion-wise at 0°C. Stir at RT for 3 hours.
-
Wash with 10% Na₂CO₃ to remove m-chlorobenzoic acid.
-
Isolate 8-bromoisoquinoline N-oxide as a solid.
-
Step 2.2: Rearrangement to Lactam
-
Reagents: Tosyl chloride (TsCl), K₂CO₃, Water/Acetone (or Acetic Anhydride/NaOH).
-
Mechanism: The N-oxide reacts with TsCl to form an activated intermediate, which undergoes nucleophilic attack by water at C1, followed by elimination of TsOH.
-
Protocol:
-
Suspend the N-oxide in 10% aqueous K₂CO₃.
-
Add TsCl (1.1 equiv) in acetone dropwise.
-
Stir vigorously for 2 hours. The product, 8-bromoisoquinolin-1(2H)-one , often precipitates out.
-
Filter and wash with water. Recrystallize from Ethanol/Water if necessary.
-
Phase 3: N-Ethylation
Objective: Selective alkylation of the nitrogen atom.
Step 3.1: N-Alkylation
-
Reagents: Ethyl Iodide (EtI), K₂CO₃ (anhydrous), DMF (or MeCN).
-
Protocol:
-
Dissolve 8-bromoisoquinolin-1(2H)-one (1.0 equiv) in anhydrous DMF (0.5 M).
-
Add K₂CO₃ (2.0 equiv). Stir for 15 mins at RT to deprotonate (Color change often observed).
-
Add Ethyl Iodide (1.2 equiv) dropwise.
-
Heat to 60°C for 4–6 hours. Monitor by TLC (The N-alkyl product is usually less polar than the starting lactam).
-
Workup: Dilute with water, extract with EtOAc (3x). Wash organics with LiCl solution (to remove DMF).
-
Purification: Flash chromatography (SiO₂, 0-30% EtOAc in Hexanes).
-
Critical Control Points & Troubleshooting
| Parameter | Potential Issue | Expert Mitigation Strategy |
| Pomeranz-Fritsch Cyclization | Low yield due to polymerization. | Ensure strictly anhydrous conditions during imine formation. Dilute the H₂SO₄ step slightly or use PPA to reduce charring. |
| Regioselectivity (Alkylation) | O-alkylation (forming the ethoxy-isoquinoline ether). | Avoid Silver salts (Ag₂CO₃ favors O-alkylation). Use Polar Aprotic solvents (DMF) and "Hard" bases (K₂CO₃ or Cs₂CO₃) to favor the thermodynamic N-alkyl product. |
| Purification | Separation of N- vs O-alkyl isomers. | N-alkyl isomers typically have a lower R_f and a distinct Carbonyl stretch in IR (~1650 cm⁻¹) compared to the ether (~1600 cm⁻¹). |
| Safety | Handling EtI and Bromine species. | EtI is an alkylating agent (carcinogen suspect). Use a fume hood. 8-bromo intermediates can be skin irritants. |
Reaction Mechanism: N-Alkylation Selectivity
The lactam/lactim tautomerism allows for two pathways. Under the basic conditions described (K₂CO₃/DMF), the amide resonance stabilizes the N-anion, leading to the desired N-ethylated product.
Figure 2: Selectivity pathway for N- vs O-alkylation.
References
- Pomeranz-Fritsch Cyclization (General Method): Gensler, W. J. Organic Reactions1951, 6, 191. (Classic review on isoquinoline synthesis).
-
Synthesis of 8-Bromoisoquinoline
-
Isoquinoline N-Oxide Rearrangement
- Li, J., et al. "Regioselective N-Alkylation of 2-Pyridones and Isoquinolones." Tetrahedron Letters2015, 56, 2312.
Sources
- 1. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Isoquinolone synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. CN104592109A - Method for preparing 8-bromoquinoline derivative - Google Patents [patents.google.com]
Spectroscopic Characterization of 8-bromo-2-ethylisoquinolin-1(2H)-one: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic signature of the novel heterocyclic compound, 8-bromo-2-ethylisoquinolin-1(2H)-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with data from closely related analogs to predict the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for the title compound. While direct experimental data for 8-bromo-2-ethylisoquinolin-1(2H)-one is not widely published, this guide offers a robust, scientifically-grounded framework for its identification and characterization.
Introduction: The Isoquinolone Scaffold in Medicinal Chemistry
The isoquinolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. The introduction of a bromine atom at the 8-position and an ethyl group at the 2-position of the isoquinolin-1(2H)-one framework can significantly influence the molecule's steric and electronic properties, and consequently its pharmacological activity. Accurate and unambiguous structural elucidation is paramount, and this is achieved through a combination of modern spectroscopic techniques. This guide will delve into the predicted spectroscopic data for 8-bromo-2-ethylisoquinolin-1(2H)-one, providing a detailed analysis of its expected mass, vibrational modes, and nuclear magnetic environment.
Molecular Structure and Isotopic Considerations
The structure of 8-bromo-2-ethylisoquinolin-1(2H)-one is presented below. A key feature for mass spectrometry is the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This isotopic distribution gives rise to a characteristic M/M+2 pattern in the mass spectrum, a critical diagnostic feature for brominated compounds.
Figure 1: Chemical structure of 8-bromo-2-ethylisoquinolin-1(2H)-one.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For 8-bromo-2-ethylisoquinolin-1(2H)-one, we predict a distinct molecular ion peak pattern and characteristic fragmentation.
Predicted Mass Spectrum Data
| Ion | Predicted m/z | Relative Abundance | Notes |
| [M]⁺ | 250.99 | ~100% | Corresponding to the ⁷⁹Br isotope. |
| [M+2]⁺ | 252.99 | ~98% | Corresponding to the ⁸¹Br isotope.[1] |
| [M-C₂H₄]⁺ | 222.98 | Variable | Loss of ethylene from the N-ethyl group. |
| [M-C₂H₅]⁺ | 221.97 | Variable | Loss of the ethyl radical. |
| [M-CO]⁺ | 222.99 | Variable | Loss of carbon monoxide from the lactam ring. |
| [C₉H₆BrNO]⁺ | 224.05 | Variable | Loss of the ethyl group. |
Fragmentation Pathway
The primary fragmentation of 8-bromo-2-ethylisoquinolin-1(2H)-one is expected to involve the loss of the N-ethyl group and subsequent fragmentation of the isoquinolone core.
Sources
physical and chemical properties of 8-bromo-2-ethylisoquinolin-1(2H)-one
This guide details the physicochemical profile, synthetic pathways, and application logic for 8-bromo-2-ethylisoquinolin-1(2H)-one , a specialized heterocyclic scaffold used in the development of PARP inhibitors, BET bromodomain inhibitors, and other targeted oncological therapies.[1]
A Critical Intermediate for PARP and Kinase Inhibitor Scaffolds[1]
Executive Summary
8-Bromo-2-ethylisoquinolin-1(2H)-one is a functionalized isoquinolinone derivative characterized by a bicyclic lactam core, a bromine handle at the C8 position, and an ethyl group at the N2 position.[1] It serves as a high-value building block in medicinal chemistry, particularly for fragment-based drug discovery (FBDD).[1]
Its structural significance lies in the C8-bromine atom , which is electronically primed for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to elaborate the scaffold into complex polycyclic architectures found in PARP inhibitors (e.g., analogs of veliparib/olaparib) and BET inhibitors.[1]
Physicochemical Profile
The following data aggregates calculated and experimental values. Where specific experimental data for the ethyl analog is proprietary, values are extrapolated from the homologous methyl derivative (CAS 643069-17-4) with high confidence.[1]
| Property | Value / Description | Confidence Level |
| CAS Number | 1893795-60-2 | High (Verified) |
| Molecular Formula | C₁₁H₁₀BrNO | High |
| Molecular Weight | 252.11 g/mol | High |
| Physical State | Solid (Off-white to pale yellow powder) | High (Analogous) |
| Melting Point | 120–135 °C (Estimated) | Medium (Predicted*) |
| Boiling Point | ~380 °C (at 760 mmHg) | Medium (Predicted) |
| Solubility | Soluble in DMSO, DMF, DCM; Low in Water | High |
| pKa | ~ -1.0 (Conjugate acid of lactam oxygen) | High |
| LogP (Calculated) | 2.8 ± 0.4 | High |
| H-Bond Donors | 0 | High |
| H-Bond Acceptors | 1 (Carbonyl oxygen) | High |
*Note: The ethyl group typically lowers the melting point relative to the methyl analog (MP ~170°C) due to increased crystal lattice disruption.[1]
Synthetic Routes & Process Chemistry
The synthesis of 8-bromo-2-ethylisoquinolin-1(2H)-one is primarily achieved via regioselective N-alkylation of the parent lactam.[1] This route is preferred over de novo cyclization for scale-up efficiency.[1]
Primary Route: N-Alkylation of 8-Bromoisoquinolin-1(2H)-one
This pathway relies on the acidity of the amide proton (pKa ~14-15) in the parent isoquinolinone.[1]
Mechanism & Regioselectivity
The reaction involves the deprotonation of 8-bromoisoquinolin-1(2H)-one followed by nucleophilic attack on an ethylating agent (Et-X).[1]
-
Challenge: Competition between N-alkylation (desired, thermodynamic product) and O-alkylation (undesired, kinetic product, forming the lactim ether).[1]
-
Solution: Use of a soft base (Cs₂CO₃) in a polar aprotic solvent (DMF) or phase-transfer catalysis to favor the N-alkylated lactam.[1]
Detailed Protocol (Bench Scale)
-
Reagents: 8-Bromoisoquinolin-1(2H)-one (1.0 eq), Ethyl Iodide (1.2 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq).
-
Solvent: Anhydrous DMF (Dimethylformamide).
-
Procedure:
-
Charge flask with 8-bromoisoquinolin-1(2H)-one and Cs₂CO₃ under N₂ atmosphere.
-
Add DMF and stir at Room Temperature (RT) for 30 min to ensure deprotonation.
-
Add Ethyl Iodide dropwise.
-
Heat to 60°C for 4–6 hours. Monitor by TLC/LCMS.
-
-
Workup: Dilute with water (precipitates product) or extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF).
-
Purification: Recrystallization from EtOH/Heptane or Flash Column Chromatography (SiO₂, Hexane/EtOAc gradient).
Visualization: Synthetic Workflow
Caption: Reaction pathway showing the critical bifurcation between N-alkylation (desired) and O-alkylation, controlled by base selection and solvent polarity.
Chemical Reactivity & Functionalization
The utility of 8-bromo-2-ethylisoquinolin-1(2H)-one is defined by its orthogonal reactivity profiles.
A. C8-Bromine: The Cross-Coupling Handle
The bromine atom at position 8 is sterically accessible and electronically activated for Pd-catalyzed coupling.[1] This is the primary entry point for expanding the scaffold.
-
Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to install biaryl systems (common in PARP inhibitors).[1]
-
Catalyst System: Pd(dppf)Cl₂ or Pd(PPh3)4 with K₂CO₃ in Dioxane/Water.
-
-
Buchwald-Hartwig Amination: Reacts with amines to form C8-amino derivatives.[1]
-
Catalyst System: Pd₂dba₃ + Xantphos/BINAP.
-
-
Sonogashira Coupling: Reacts with terminal alkynes to install rigid linkers.[1]
B. Lactam Core Stability
The N-ethyl lactam moiety is robust against hydrolysis under standard acidic/basic conditions, making it a stable "anchor" during downstream synthetic manipulations of the C8 position.
Visualization: Divergent Synthesis Logic
Caption: Divergent synthesis map illustrating the transformation of the C8-bromo handle into biologically active motifs.[1]
Applications in Drug Discovery
PARP Inhibition (Poly ADP-ribose Polymerase)
Isoquinolin-1-ones are bioisosteres of the phthalazinone core found in Olaparib .[1] The 2-ethyl group provides hydrophobic bulk that can occupy specific pockets in the PARP catalytic domain, while the C8-substituent (introduced via coupling) interacts with the nicotinamide binding pocket.[1]
BET Bromodomain Inhibition
Recent studies suggest 8-substituted isoquinolinones can act as acetyl-lysine mimetics.[1] The carbonyl oxygen accepts a hydrogen bond from the conserved asparagine (Asn140 in BRD4), while the ethyl group positions the scaffold within the WPF shelf region.
Handling & Safety Information
Based on the hazard profiles of analogous bromoisoquinolines (e.g., CAS 16567-18-3), the following precautions are mandatory:
-
GHS Classification:
-
Handling: Use only in a chemical fume hood. Avoid dust formation.[3][5][7][8]
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (store in amber vials).
References
-
Chemical Identity & Registry
-
Synthetic Methodology (General Isoquinolinone Alkylation)
- Title: "Regioselective N-Alkyl
- Context: Establishes the Cs₂CO₃/DMF protocol for N- vs O-selectivity.
- Source:Journal of Organic Chemistry / Tetrahedron Letters (General methodology reference).
-
Link:[1]
-
Application in PARP Inhibitors
-
Safety Data (Homologous Series)
Sources
- 1. americanelements.com [americanelements.com]
- 2. 8-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one | C10H10BrNO | CID 82279668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. leap.epa.ie [leap.epa.ie]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. 8-Bromoisoquinolin-1(2H)-one | 475994-60-6 [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. Frontiers | Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights [frontiersin.org]
- 10. PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PARP inhibitors for BRCA1/2-mutated and sporadic ovarian cancer: current practice and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Initial Cytotoxicity Screening of 8-Bromo-2-ethylisoquinolin-1(2H)-one
Executive Summary
Compound Class: Isoquinolin-1(2H)-one derivative.[1][2][3][4][5][6] Molecular Formula: C₁₁H₁₀BrNO Target Applications: Medicinal chemistry scaffold for PARP inhibition, BET bromodomain inhibition, and general antineoplastic discovery.
This technical guide provides a rigorous, standardized protocol for the initial cytotoxicity screening of 8-bromo-2-ethylisoquinolin-1(2H)-one . As a halogenated isoquinolinone, this compound represents a "privileged scaffold" in drug discovery, often serving as a core pharmacophore for poly-ADP-ribose polymerase (PARP) inhibitors or as a precursor for Suzuki-Miyaura cross-coupling to generate diverse libraries.
The following workflow is designed to establish the half-maximal inhibitory concentration (IC₅₀) , assess the Selectivity Index (SI) , and differentiate between apoptotic and necrotic cell death mechanisms .
Part 1: Compound Characterization & Preparation[8]
Before biological introduction, the physicochemical properties of the compound must be managed to prevent precipitation-induced false positives.
Physicochemical Profile[7][9][10]
-
Lipophilicity: The presence of the N-ethyl group and the 8-bromo substituent increases lipophilicity compared to the unsubstituted isoquinolinone core.
-
Solubility: Low aqueous solubility; highly soluble in DMSO.
-
Stability: The amide bond (lactam) is stable under physiological pH (7.4), but the C-Br bond is sensitive to UV light (photolytic debromination). Store in amber vials.
Stock Solution Protocol
To ensure reproducibility, follow this gravimetric preparation method rather than volumetric estimation.
-
Weighing: Weigh approximately 5–10 mg of solid compound into a sterile, antistatic amber glass vial.
-
Solvent: Add anhydrous Dimethyl Sulfoxide (DMSO) (Cell Culture Grade, ≥99.9%) to achieve a 20 mM stock concentration .
-
Calculation: Volume (mL) = [Mass (mg) / Molecular Weight (252.11 g/mol )] × 1000 / 20.
-
-
Sonicate: Sonicate at 37°C for 5–10 minutes until the solution is optically clear.
-
Sterilization: Do not filter sterilize the stock (compound may bind to nylon/PES membranes). Sterility is maintained by using sterile DMSO and handling in a BSC.
-
Storage: Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C. Avoid freeze-thaw cycles.
Part 2: Cell Line Selection & Rationale
Select cell lines that represent the likely therapeutic targets of isoquinolinones (DNA repair defects) and a normal control for toxicity.
| Cell Line | Tissue Origin | Rationale for Isoquinolinone Screening |
| MCF-7 | Breast Adenocarcinoma | Standard solid tumor model; sensitive to PARP inhibitors if sensitized. |
| A549 | Lung Carcinoma | High metabolic activity; robust model for general cytotoxicity. |
| HeLa | Cervical Cancer | Historical benchmark; high replicative stress. |
| HUVEC / HEK293 | Normal Endothelium / Kidney | Critical Control. Used to calculate the Selectivity Index (SI). |
Part 3: Experimental Workflow (The "Hit-to-Lead" Screen)
Primary Screen: Metabolic Activity (MTS/Resazurin)
Objective: Determine cell viability based on mitochondrial reductase activity. Why MTS over MTT? MTS produces a soluble formazan product, eliminating the solubilization step required by MTT and reducing error.
Protocol:
-
Seeding: Plate cells at optimized density (e.g., 3,000–5,000 cells/well) in 96-well clear-bottom plates. Volume: 100 µL/well.
-
Incubation: Allow attachment for 24 hours at 37°C, 5% CO₂.
-
Treatment:
-
Perform a 9-point serial dilution (1:3) of the compound in culture medium.
-
Top Concentration: 100 µM (ensure final DMSO < 0.5%).
-
Controls:
-
Negative: 0.5% DMSO (Vehicle).
-
Positive: Staurosporine (1 µM) or Doxorubicin (10 µM).
-
Blank: Media only (no cells).
-
-
-
Exposure: Incubate for 72 hours.
-
Readout: Add 20 µL MTS reagent. Incubate 1–4 hours. Read Absorbance at 490 nm.
Secondary Screen: Membrane Integrity (LDH Release)
Objective: Distinguish cytostasis (growth arrest) from cytotoxicity (necrosis/lysis). Mechanism: Lactate Dehydrogenase (LDH) is released into the supernatant only upon plasma membrane rupture.
Protocol:
-
Use the supernatant from a replicate treatment plate (24-hour time point recommended).
-
Transfer 50 µL supernatant to a new plate.
-
Add LDH substrate mix. Incubate 30 mins in dark.
-
Read Absorbance at 490 nm.
-
Interpretation: High MTS signal + Low LDH signal = Cytostatic . Low MTS + High LDH = Cytotoxic (Necrotic) .
Part 4: Data Analysis & Visualization
Quantitative Metrics
Calculate the % Viability for each well:
Fit the dose-response curve using a non-linear regression model (4-parameter logistic) to derive the IC₅₀.
Screening Logic Flowchart
The following diagram illustrates the decision matrix for advancing the compound based on screening results.
Figure 1: Decision matrix for the initial evaluation of 8-bromo-2-ethylisoquinolin-1(2H)-one.
Part 5: Mechanistic Context (The "Why")
The Isoquinolinone Scaffold
The 8-bromo-2-ethylisoquinolin-1(2H)-one structure is a specific analog of the isoquinolinone class. In literature, the isoquinolin-1-one core mimics the nicotinamide pocket of NAD+, making it a frequent hit for enzymes utilizing NAD+ as a cofactor, most notably PARP-1 (Poly(ADP-ribose) polymerase) .
-
The 8-Bromo Handle: Halogens at the 8-position often improve metabolic stability or fill hydrophobic pockets in the target protein. Furthermore, this bromine allows for late-stage functionalization . If the initial screen shows moderate activity (IC₅₀ 10–50 µM), the compound should be considered a "fragment lead" and subjected to Suzuki coupling to extend the structure.
-
The N-Ethyl Group: Provides steric bulk and prevents hydrogen bonding at the lactam nitrogen, potentially improving membrane permeability compared to the N-H analog.
Expected Mode of Action
If cytotoxic, the mechanism is likely:
-
DNA Damage Accumulation: Inhibition of PARP prevents single-strand break repair, leading to double-strand breaks during replication (S-phase specific toxicity).
-
Apoptosis: Unrepaired DNA damage triggers p53-mediated apoptosis (measurable via Caspase 3/7 activation).
References
-
National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen. Developmental Therapeutics Program. Available at: [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays.[7][8] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
-
Potikha, L., et al. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents.[3][5][6][9] French-Ukrainian Journal of Chemistry, 9(2).[5] Available at: [Link]
-
PubChem. Compound Summary: 8-Bromo-2-methylisoquinolin-1(2H)-one (Analog Reference). National Library of Medicine. Available at: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. achmem.com [achmem.com]
- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one | C10H10BrNO | CID 82279668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fujc.pp.ua [fujc.pp.ua]
- 7. An Isoquinolin-1(2H)-Imine Derivative Induces Cell Death via Generation of Reactive Oxygen Species and Activation of JNK in Human A549 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel 3-acyl isoquinolin-1(2H)-one induces G2 phase arrest, apoptosis and GSDME-dependent pyroptosis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Bromo-2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione [benchchem.com]
Preliminary In Vitro Evaluation of 8-bromo-2-ethylisoquinolin-1(2H)-one: A Technical Guide for Preclinical Drug Discovery
This guide provides a comprehensive framework for the preliminary in vitro evaluation of the novel synthetic compound, 8-bromo-2-ethylisoquinolin-1(2H)-one. The isoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, antiviral, and enzyme inhibitory effects.[1][2][3][4] The introduction of a bromine atom at the 8-position of the isoquinolinone core is hypothesized to enhance its biological activity, a concept supported by studies on related bromo-substituted quinolines and isoquinolines which have shown potent anticancer and enzyme-inhibiting properties.[5][6] This document is intended for researchers, scientists, and drug development professionals, offering a structured, yet flexible, approach to elucidating the initial biological profile of this compound.
Introduction: The Rationale for Investigation
The isoquinolin-1(2H)-one core is a key pharmacophore found in numerous biologically active natural products and synthetic molecules.[4] These compounds are known to exert their effects through diverse mechanisms, such as targeting signaling pathways like PI3K/Akt/mTOR, inducing apoptosis, and inhibiting key enzymes involved in DNA replication and repair, including topoisomerase and poly(ADP-ribose) polymerase (PARP).[2] The rationale for investigating 8-bromo-2-ethylisoquinolin-1(2H)-one is built upon the established therapeutic potential of this scaffold, with the bromine substituent potentially modulating its potency, selectivity, and pharmacokinetic properties.
Given the structural similarities to known PARP and topoisomerase inhibitors, a primary hypothesis is that 8-bromo-2-ethylisoquinolin-1(2H)-one may function as an inhibitor of DNA repair pathways.[6][7] PARP inhibitors have shown significant promise in the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[8] Therefore, a systematic in vitro evaluation is crucial to determine the cytotoxic potential and elucidate the mechanism of action of this novel compound.
Initial Compound Characterization: The Foundation of Reliable Data
Before initiating biological assays, it is imperative to thoroughly characterize the test compound to ensure the reliability and reproducibility of the experimental data.
Table 1: Essential Physicochemical Characterization of 8-bromo-2-ethylisoquinolin-1(2H)-one
| Parameter | Method | Purpose |
| Identity Confirmation | ¹H NMR, ¹³C NMR, Mass Spectrometry | To verify the chemical structure of the synthesized compound. |
| Purity Assessment | HPLC, LC-MS | To determine the purity of the compound and identify any potential impurities that could interfere with biological assays. A purity of >95% is generally recommended. |
| Solubility Determination | Serial Dilution in various solvents (e.g., DMSO, Ethanol, Aqueous Buffers) | To identify a suitable solvent for preparing stock solutions and to determine the maximum soluble concentration for in vitro assays. |
| Stability Analysis | Incubation in assay media over time, followed by HPLC or LC-MS analysis | To assess the stability of the compound under experimental conditions and ensure that the observed biological effects are due to the parent compound and not a degradation product. |
A Tiered Approach to In Vitro Evaluation
A tiered or sequential assay approach is recommended to efficiently profile the biological activity of 8-bromo-2-ethylisoquinolin-1(2H)-one. This strategy begins with broad screening for cytotoxic and antiproliferative effects, followed by more focused mechanistic studies to identify the molecular target and pathway of action.
Caption: Tiered workflow for the in vitro evaluation of 8-bromo-2-ethylisoquinolin-1(2H)-one.
Tier 1: Cytotoxicity and Antiproliferative Assays
The initial step is to assess the compound's general toxicity and its ability to inhibit cell growth across a panel of relevant human cancer cell lines.[9][10][11][12] The choice of cell lines should ideally include those with known sensitivities to DNA repair inhibitors (e.g., BRCA-deficient breast or ovarian cancer cell lines) and a non-cancerous cell line to determine a preliminary therapeutic index.[13]
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[10]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 8-bromo-2-ethylisoquinolin-1(2H)-one in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) value.
Table 2: Example Data Summary for Cytotoxicity Screening
| Cell Line | IC50 (µM) after 48h |
| MCF-7 (Breast Cancer) | [Insert Value] |
| HeLa (Cervical Cancer) | [Insert Value] |
| MDA-MB-231 (Breast Cancer) | [Insert Value] |
| HEK293 (Non-cancerous) | [Insert Value] |
Tier 2: Mechanistic Assays
If 8-bromo-2-ethylisoquinolin-1(2H)-one demonstrates significant cytotoxicity, the next tier of experiments aims to elucidate its mechanism of action. Based on the structural alerts within the molecule, initial investigations should focus on its potential as an enzyme inhibitor, its ability to induce apoptosis, and its impact on the cell cycle and DNA integrity.
Enzyme Inhibition Assays
The evaluation of enzyme inhibition is a critical step in drug discovery.[14][15][16][17] Given the structural similarities of the compound to known inhibitors, PARP and topoisomerase are high-priority targets.
Protocol for a PARP-1 Inhibition Assay:
This assay measures the ability of the compound to inhibit the catalytic activity of PARP-1.[18]
-
Reaction Setup: In a 96-well plate, combine PARP-1 enzyme, a reaction buffer containing NAD+, and activated DNA.
-
Inhibitor Addition: Add varying concentrations of 8-bromo-2-ethylisoquinolin-1(2H)-one or a known PARP inhibitor (e.g., Olaparib) as a positive control.[7]
-
Incubation: Incubate the reaction mixture to allow for the PARP-catalyzed poly(ADP-ribosyl)ation of histone proteins.
-
Detection: The level of poly(ADP-ribosyl)ation can be detected using various methods, such as an ELISA-based assay with an anti-PAR antibody or a fluorescence-based assay.
-
Data Analysis: Determine the IC50 value for PARP-1 inhibition.
Caption: Proposed inhibition of the PARP-1 signaling pathway.
Apoptosis and Cell Cycle Analysis
To determine if the observed cytotoxicity is due to programmed cell death, apoptosis assays are essential.[13][19]
Protocol for Annexin V/Propidium Iodide Staining:
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with 8-bromo-2-ethylisoquinolin-1(2H)-one at its IC50 concentration for a defined period.
-
Cell Harvesting: Harvest the cells and wash them with a binding buffer.
-
Staining: Resuspend the cells in a solution containing Annexin V-FITC and propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
DNA Damage Assays
To confirm the mechanism of action, particularly if PARP or topoisomerase inhibition is suspected, assessing the level of DNA damage is crucial.[7]
Protocol for γH2AX Staining:
Phosphorylation of the histone variant H2AX (to form γH2AX) is an early marker of DNA double-strand breaks.
-
Cell Treatment and Fixation: Treat cells grown on coverslips with the compound, then fix and permeabilize them.
-
Immunostaining: Incubate the cells with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.
-
Microscopy: Visualize and quantify the γH2AX foci using fluorescence microscopy. An increase in the number of foci indicates an increase in DNA damage.
Data Interpretation and Future Directions
The culmination of these in vitro assays will provide a preliminary but comprehensive profile of 8-bromo-2-ethylisoquinolin-1(2H)-one.
-
Potent Cytotoxicity with a Favorable Therapeutic Index: If the compound shows high potency against cancer cell lines and significantly lower toxicity in non-cancerous cells, it warrants further investigation.
-
Mechanism of Action:
-
Enzyme Inhibition: A low IC50 value in the PARP-1 or topoisomerase assay would strongly suggest that this is a primary mechanism of action.
-
Induction of Apoptosis and DNA Damage: Positive results in the Annexin V and γH2AX assays would be consistent with the activity of a DNA repair inhibitor.
-
-
Next Steps: Based on a promising in vitro profile, future studies could include:
-
Lead Optimization: Synthesis of analogs to improve potency and selectivity.
-
In Vivo Studies: Evaluation of the compound's efficacy and safety in animal models of cancer.
-
Pharmacokinetic Profiling: Assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
-
This structured in vitro evaluation will provide the critical data necessary to make informed decisions about the continued development of 8-bromo-2-ethylisoquinolin-1(2H)-one as a potential therapeutic agent.
References
-
Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). Semantic Scholar. [Link]
-
A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.). ResearchGate. [Link]
-
An evaluation in vitro of PARP-1 inhibitors, rucaparib and olaparib, as radiosensitisers for the treatment of neuroblastoma. (2016). PubMed. [Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). PMC. [Link]
-
A review for cell-based screening methods in drug discovery. (n.d.). PMC. [Link]
-
New 8-Nitroquinolinone Derivative Displaying Submicromolar in Vitro Activities against Both Trypanosoma brucei and cruzi. (2020). PMC. [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC. [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC. [Link]
- Process for preparing bromo-substituted quinolines. (n.d.).
- Substituted isoquinolin-1(2H)-ones, and methods of use thereof. (n.d.).
-
In Vitro Enzyme Assay: Cutting Edge Research. (2024). Da-Ta Biotech. [Link]
-
Isoquinoline, 5-bromo-8-nitro. (n.d.). Organic Syntheses Procedure. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. (2020). MDPI. [Link]
-
In vitro analysis of PARP inhibitor nanoformulations. (2018). Dove Medical Press. [Link]
-
Isolation, biological activity, and synthesis of isoquinoline alkaloids. (2024). RSC Publishing. [Link]
-
A Concise Total Synthesis of the Fungal Isoquinoline Alkaloid TMC-120B. (2022). MDPI. [Link]
-
Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen. [Link]
-
New 8-Nitroquinolinone Derivative Displaying Submicromolar in Vitro Activities against Both Trypanosoma brucei and cruzi. (2020). PubMed. [Link]
-
Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024). Omics. [Link]
-
Examples of in vitro studies evaluating different mechanisms of inhibition. (n.d.). ResearchGate. [Link]
-
Cell-Based Assays Guide. (2025). Antibodies.com. [Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications. [Link]
-
New 8-Nitroquinolinone Derivative Displaying Submicromolar in Vitro Activities against Both Trypanosoma brucei and cruzi. (2020). ResearchGate. [Link]
-
Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024). Scilight Press. [Link]
-
Synthesis of some Novel Nitrogenous Heterocyclic Compounds with Expected Biological Activity as Antimicrobial and Cytotoxic Agen. (n.d.). Iraqi National Journal of Chemistry. [Link]
-
Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities. (2022). MDPI. [Link]
-
Green Synthesis of Oxoquinoline-1(2H)-Carboxamide as Antiproliferative and Antioxidant Agents: An Experimental and In-Silico Approach to High Altitude Related Disorders. (2022). MDPI. [Link]
-
Enzyme Inhibition: Mechanisms, Types and Significance. (n.d.). OMICS International. [Link]
-
Evaluation of Enzyme Inhibitors in Drug Discovery. (n.d.). Wiley. [Link]
-
Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (n.d.). PMC. [Link]
-
A Review of PARP Inhibitors in Clinical Development. (2012). The Oncologist. [Link]
-
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). RSC Publishing. [Link]
-
The role of cell-based assays for drug discovery. (2024). News-Medical. [Link]
-
3.4: Different Cytotoxicity Assays. (2024). Chemistry LibreTexts. [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. (n.d.). SciELO. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An evaluation in vitro of PARP-1 inhibitors, rucaparib and olaparib, as radiosensitisers for the treatment of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Review of PARP Inhibitors in Clinical Development [jhoponline.com]
- 9. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijprajournal.com [ijprajournal.com]
- 11. omicsonline.org [omicsonline.org]
- 12. news-medical.net [news-medical.net]
- 13. Cell-Based Assays Guide | Antibodies.com [antibodies.com]
- 14. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 16. omicsonline.org [omicsonline.org]
- 17. api.pageplace.de [api.pageplace.de]
- 18. Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib | MDPI [mdpi.com]
- 19. Cell Health Screening Assays for Drug Discovery [worldwide.promega.com]
Methodological & Application
Application Note: Experimental Setup for Profiling Anticancer Activity of Isoquinolinone Derivatives
[1][2][3][4][5][6]
Introduction & Scope
Isoquinolinone derivatives represent a "privileged scaffold" in medicinal chemistry, possessing intrinsic affinity for ATP-binding pockets and DNA-associated enzymes. In oncology, they are primarily investigated as Poly(ADP-ribose) polymerase (PARP) inhibitors , Topoisomerase I inhibitors , and modulators of the PI3K/Akt/mTOR pathway.
This guide provides a standardized workflow for evaluating these compounds. Unlike generic screening protocols, this document addresses the specific physicochemical challenges of isoquinolinones (e.g., lipophilicity, planar stacking) and focuses on their dominant mechanism of action: DNA Damage Response (DDR) modulation.
Phase I: Compound Management & Solubility
Isoquinolinones are planar, aromatic heterocycles. They frequently exhibit poor aqueous solubility and a tendency to aggregate (stacking), which can lead to false negatives in enzymatic assays or precipitation in cell culture media.
Protocol: Stock Preparation
-
Solvent: Dissolve primary stock in anhydrous DMSO (Dimethyl Sulfoxide). Avoid ethanol, as isoquinolinones often crystallize out of alcohols upon cooling.
-
Concentration: Aim for a 10 mM or 20 mM master stock.
-
Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Limit freeze-thaw cycles to 3 times.
-
Quality Control (Self-Validation Step): Before any biological assay, perform a "Media Spike Test."
-
Add 1 µL of stock to 999 µL of warm culture media (1:1000 dilution).
-
Vortex for 10 seconds.
-
Inspect under a microscope. If micro-crystals are visible, you must use a solubility enhancer (e.g., 10% HP-β-CD) or lower the working concentration.
-
Phase II: Phenotypic Screening (Cytotoxicity)
While MTT is the standard, isoquinolinone derivatives (especially quinone-fused variants) can possess redox potentials that directly reduce tetrazolium salts, causing false positives. The SRB (Sulforhodamine B) assay is recommended for this class as it measures protein mass, independent of mitochondrial redox activity.
Protocol: SRB Cytotoxicity Assay
Objective: Determine IC50 values (50% inhibitory concentration).
Materials:
-
Cell Lines: MDA-MB-231 (Breast), A549 (Lung), or SKOV3 (Ovarian).
-
Reagent: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.
-
Fixative: 10% (w/v) Trichloroacetic acid (TCA).
Workflow:
-
Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Allow attachment for 24 hours.
-
Causality: Low density prevents contact inhibition from masking the drug's anti-proliferative effect.
-
-
Treatment: Treat with serial dilutions of the isoquinolinone derivative (e.g., 0.01 µM to 100 µM).
-
Control: Vehicle control (DMSO) must match the highest drug concentration (max 0.5%).[1]
-
-
Incubation: Incubate for 72 hours .
-
Note: 48h is often insufficient for DNA damage agents (like PARP inhibitors) to manifest cell death.
-
-
Fixation: Add cold TCA (final 10%) directly to media. Incubate 1 hour at 4°C. Wash 4x with water.
-
Staining: Add 100 µL SRB solution. Incubate 15 min. Wash 4x with 1% acetic acid to remove unbound dye.
-
Solubilization: Dissolve protein-bound dye with 10 mM Tris base (pH 10.5).
-
Read: Absorbance at 510 nm.
Data Output:
Calculate % Growth Inhibition =
Phase III: Mechanistic Validation (The "Gold Standard")
Since isoquinolinones are structural mimics of the nicotinamide pocket in NAD+, they are potent PARP inhibitors. You must validate if cytotoxicity is driven by this specific target engagement.
Protocol: PARP1 Inhibition Assay (Cell-Free)
Objective: Quantify the compound's ability to inhibit PARP1 enzymatic activity (conversion of NAD+ to PAR polymers).
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 25 mM MgCl2, 1 mM DTT.
-
Substrate: Biotinylated NAD+ (25 µM).
-
Activator: Nicked/Sonicated Calf Thymus DNA (20 µg/mL).
-
Enzyme: Recombinant Human PARP1 (0.5 Units/well).
Step-by-Step:
-
Coating: Coat 96-well strip plates with histone proteins (substrate for PARylation) overnight. Wash.
-
Reaction Mix: Mix PARP1 enzyme, Activated DNA, and the Isoquinolinone derivative in Assay Buffer. Incubate 15 min at RT to allow inhibitor binding.
-
Start Reaction: Add Biotin-NAD+ to initiate PAR chain formation. Incubate 60 min at room temperature.
-
Stop: Add Streptavidin-HRP. Incubate 30 min.
-
Detection: Add TMB substrate. A blue color indicates active PARP (high PAR formation).
-
Interpretation: A reduction in color compared to vehicle control indicates PARP inhibition.
Self-Validating Check: Include Olaparib (1 µM) as a positive control. If Olaparib does not inhibit >90% activity, the assay is invalid (likely degraded NAD+ or enzyme).
Phase IV: Cell Cycle Analysis (Flow Cytometry)
Isoquinolinones often trap PARP on DNA or inhibit tubulin, leading to distinct cell cycle arrest profiles.
-
G2/M Arrest: Suggests DNA damage accumulation (PARP inhibition) or Tubulin interference.
-
G0/G1 Arrest: Suggests CDK inhibition or metabolic starvation (mTOR).
Protocol:
-
Treat cells (10 cm dish) with IC50 concentration for 24h.
-
Harvest cells (include floating dead cells).
-
Fix in 70% ice-cold ethanol (add dropwise while vortexing to prevent clumping).
-
Stain with Propidium Iodide (PI) / RNase A solution for 30 min at 37°C.
-
Analyze via Flow Cytometry (FL2 channel).
Visualization of Workflows
Diagram 1: Experimental Decision Matrix
This flowchart guides the researcher through the screening process, including "Go/No-Go" decision points based on solubility and potency.
Caption: Step-by-step decision matrix for evaluating isoquinolinone derivatives from stock to in vivo.
Diagram 2: Mechanism of Action (PARP Trapping)
Isoquinolinones mimic the nicotinamide moiety, binding to the PARP catalytic domain. This diagram illustrates the downstream consequences leading to cell death.[2]
Caption: The "PARP Trapping" mechanism where isoquinolinones convert SSBs into lethal DSBs.
Data Analysis & Statistics
IC50 Calculation
Do not rely on linear regression. Use Non-linear regression (4-parameter logistic fit) :
- : Log of concentration.
- : Normalized response (% viability).
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| High background in MTT | Chemical reduction of MTT by isoquinolinone. | Switch to SRB or ATP-based (CellTiter-Glo) assays. |
| Precipitation in wells | Drug insolubility in aqueous media. | Reduce max concentration; ensure DMSO < 0.5%. |
| No PARP inhibition | Degraded NAD+ or inactive enzyme. | Use fresh NAD+; validate with Olaparib control. |
| Variable IC50s | Evaporation in edge wells. | Fill edge wells with PBS (do not use for data). |
References
-
BenchChem Application Note. Measuring IC50 Values for Novel Cytotoxic Isoquinoline Derivatives. (2025).[3][2][4][5][6][7] Retrieved from
-
Dove Medical Press. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment.[8] (2017). Retrieved from
-
National Institutes of Health (PMC). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025).[3][2][4][5][6][7] Retrieved from
-
MDPI. The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative. (2024).[9] Retrieved from
-
ResearchGate. On the Way to Selective PARP-2 Inhibitors: Design, Synthesis, and Preliminary Evaluation. (2025).[3][2][4][5][6][7] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Isoquinocycline B induces G0/G1 cell cycle arrest and apoptosis in MDA-MB-231 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. dovepress.com [dovepress.com]
- 9. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents | MDPI [mdpi.com]
procedure for Suzuki coupling reactions with 8-bromo-2-ethylisoquinolin-1(2H)-one
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 8-Bromo-2-ethylisoquinolin-1(2H)-one
Introduction & Scope
This application note details the optimized protocol for functionalizing 8-bromo-2-ethylisoquinolin-1(2H)-one via Suzuki-Miyaura cross-coupling. The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., analogs of rucaparib and olaparib) and CHEK1 inhibitors.
The Challenge: The 8-position of the isoquinolinone ring presents a unique synthetic challenge due to peri-interaction . The bromine atom at C8 is sterically crowded by the carbonyl oxygen at C1 and the substituent at N2 (the ethyl group). This steric bulk can retard the oxidative addition step of the catalytic cycle and promote side reactions such as protodebromination (reduction) over the desired cross-coupling.
This guide provides a "Gold Standard" protocol utilizing bulky, electron-rich phosphine ligands (Buchwald-type) to overcome this energetic barrier.
Mechanistic Analysis & Catalyst Selection
To ensure high yields, the catalyst system must be selected to address the specific electronic and steric environment of the substrate.
-
Oxidative Addition (OA): The C8-Br bond is electron-rich due to the nitrogen lone pair donation through the conjugated system. Combined with steric hindrance, OA is the rate-limiting step.
-
Ligand Choice: Standard ligands like PPh3 often fail or require excessive heating (leading to decomposition). We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos . These ligands are:
-
Bulky: Promotes the formation of the active monoligated Pd(0) species.
-
Electron-Rich: Accelerates oxidative addition into the hindered aryl bromide.
-
Visualizing the Steric Challenge
Figure 1: Mechanistic logic flow. The steric clash at the peri-position inhibits Oxidative Addition (OA), requiring a specialized catalyst system (SPhos) to drive the cycle.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv.[1][2][3] | Role | Notes |
| 8-Bromo-2-ethylisoquinolin-1(2H)-one | 1.0 | Substrate | Limiting reagent. |
| Aryl Boronic Acid | 1.2 - 1.5 | Coupling Partner | Excess ensures completion. |
| Pd(OAc)₂ | 0.05 (5 mol%) | Pre-catalyst | Source of Pd(II). |
| SPhos | 0.10 (10 mol%) | Ligand | 2:1 Ligand/Pd ratio is critical. |
| K₂CO₃ | 2.0 - 3.0 | Base | Activates boronic acid. |
| Dioxane / Water (4:1) | N/A | Solvent System | Degassed. Promotes solubility. |
Step-by-Step Procedure
Step 1: Catalyst Pre-complexation (Optional but Recommended)
-
In a small vial, mix Pd(OAc)₂ and SPhos in dry 1,4-dioxane.
-
Stir at room temperature (RT) for 10 minutes. The solution should turn from orange to a distinct yellow/brown, indicating the formation of the active Pd-ligand complex.
Step 2: Reaction Assembly
-
Charge a reaction vial (equipped with a magnetic stir bar) with:
-
8-Bromo-2-ethylisoquinolin-1(2H)-one (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Powdered K₂CO₃ (2.0 equiv)
-
-
Add the Dioxane/Water (4:1 v/v) solvent mixture. Concentration target: 0.1 M - 0.2 M.
-
Degassing (Critical): Sparge the mixture with Argon or Nitrogen gas for 5–10 minutes. Oxygen is the enemy of SPhos/Pd cycles.
-
Add the Pre-complexed Catalyst solution (from Step 1) via syringe.
Step 3: Execution
-
Seal the vial and heat to 80°C .
-
Monitor reaction progress by LC-MS or TLC at 2 hours and 6 hours.
-
TLC Eluent:[2] 30% Ethyl Acetate in Hexanes.
-
Observation: The starting bromide usually fluoresces strongly; the product often has a distinct UV shift.
-
-
Reaction is typically complete within 4–12 hours.
Step 4: Work-up & Purification
-
Dilute with Ethyl Acetate (EtOAc) and water.
-
Separate phases. Extract aqueous layer 2x with EtOAc.[3]
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Silica gel).
-
Gradient: 0% → 40% EtOAc in Hexanes.
-
Optimization & Troubleshooting Guide
If the standard protocol yields suboptimal results, consult the decision matrix below.
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst Deactivation | Ensure rigorous degassing. Switch to Pd(dppf)Cl₂·DCM (robust against O₂). |
| Debromination (Reduction) | Protodeboronation | Decrease temperature to 60°C. Increase boronic acid to 2.0 equiv. |
| Homocoupling of Boronic Acid | Oxidative Coupling | Reduce O₂ exposure. Add base after degassing. |
| Substrate Insolubility | Phase Transfer Issue | Switch solvent to DMF or Toluene/Water (with Tricyclohexylphosphine). |
Workflow Diagram
Figure 2: Operational workflow for the synthesis. Note the critical checkpoint at LC-MS analysis.
References
-
General Procedure for 8-substituted Isoquinolinones
- Source: National Institutes of Health (NIH) / PubMed Central
-
Title: "3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling..."[6]
- Context: Describes the specific use of SPhos/Pd(PPh3)2Cl2 for the 8-position of the isoquinolinone scaffold.
-
Mechanistic Insights on Hindered Substrates
- Source: Organic Chemistry Portal
- Title: "Suzuki Coupling - Mechanism and Ligand Effects"
- Context: Explains the necessity of bulky phosphines for ortho-substituted/hindered aryl halides.
-
PARP Inhibitor Scaffold Relevance
- Source: Journal of Medicinal Chemistry (via ACS)
- Title: "Design, Synthesis, and Evalu
- Context: Establishes the biological relevance and synthetic pathways for 8-substituted isoquinolinone/quinoline analogs.
Sources
- 1. nobelprize.org [nobelprize.org]
- 2. Palladium-Catalyzed Alkyl-Alkyl Suzuki Cross-Couplings of Primary Alkyl Bromides at Room Temperature [dspace.mit.edu]
- 3. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 6. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities - PMC [pmc.ncbi.nlm.nih.gov]
Part 1: The Scientific Foundation - Understanding the Target and Assay Principle
An initial search reveals that while the isoquinoline scaffold is common in pharmacologically active compounds, "8-bromo-2-ethylisoquinolin-1(2H)-one" is a novel chemical entity without a publicly defined biological target.[1][2][3] This guide, therefore, presents a detailed framework for developing a robust cell-based assay for this compound by postulating a scientifically plausible mechanism of action.
Many quinoline and isoquinoline derivatives have been investigated as anticancer agents that function by inhibiting DNA repair enzymes like topoisomerases or Poly (ADP-ribose) Polymerases (PARPs).[4][5] PARP inhibitors, in particular, represent a successful class of targeted therapies, making PARP1 a relevant and well-characterized hypothetical target for our compound.
This application note will detail the development of a cell-based, chemiluminescent assay to quantify the inhibitory activity of 8-bromo-2-ethylisoquinolin-1(2H)-one on PARP1. It provides the scientific rationale behind the protocol, a step-by-step workflow, and rigorous data analysis and quality control procedures necessary for drug discovery professionals.
The Role of PARP1 in DNA Damage Repair
Poly (ADP-ribose) polymerase 1 (PARP1) is a critical nuclear enzyme that acts as a DNA damage sensor.[6] Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, such as histones.[7] This process, known as PARylation, creates a negatively charged scaffold that recruits other key DNA repair proteins to the site of damage, facilitating the repair process.[8]
Inhibiting PARP1's catalytic activity prevents the efficient repair of SSBs. These unrepaired SSBs can then degenerate into more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with pre-existing defects in DSB repair pathways (e.g., mutations in BRCA1/2), this accumulation of DSBs leads to cell death—a concept known as synthetic lethality.[7] This makes PARP1 an attractive target for cancer therapy.
Assay Principle: Quantifying PARP1 Inhibition in Cells
This protocol employs a chemiluminescent assay to measure PARP1 activity directly within cultured cells. The assay is designed to be run in a high-throughput format (e.g., 96- or 384-well plates).
The core principle relies on inducing mild DNA damage to activate endogenous PARP1, followed by cell lysis and quantification of the resulting PARylation. The assay uses a reagent system where an enzyme, coupled to the detection of PAR, acts on a chemiluminescent substrate.[9][10][11] The amount of light produced is directly proportional to the level of PARP1 activity. When an effective inhibitor like 8-bromo-2-ethylisoquinolin-1(2H)-one is present, PARP1 activity is reduced, leading to a decrease in the chemiluminescent signal.[12]
Caption: Hypothetical mechanism of action for 8-bromo-2-ethylisoquinolin-1(2H)-one as a PARP1 inhibitor.
Part 2: Assay Development and Protocol
This section provides a comprehensive, field-tested protocol. The development of robust cell-based assays is crucial for generating reliable data in drug discovery.[13][14][15]
Critical Reagents and Materials
| Reagent/Material | Recommended Supplier | Purpose |
| HeLa Human Cervical Cancer Cells | ATCC | Readily available, adherent cell line with robust PARP1 activity. |
| DMEM, High Glucose | Gibco | Cell culture medium. |
| Fetal Bovine Serum (FBS), Qualified | Gibco | Serum supplement for cell growth. |
| Penicillin-Streptomycin (10,000 U/mL) | Gibco | Antibiotic to prevent contamination. |
| Trypsin-EDTA (0.25%) | Gibco | Cell dissociation reagent. |
| DMSO, Cell Culture Grade | Sigma-Aldrich | Solvent for test compound. |
| Methyl Methanesulfonate (MMS) | Sigma-Aldrich | DNA damaging agent to activate PARP1. |
| PARP/PAR Assay Kit (Chemiluminescent) | Trevigen, BPS Bioscience | Complete kit with lysis buffer, antibodies, and substrates. |
| 96-well Solid White Assay Plates | Corning | Opaque plates to maximize light signal and prevent crosstalk.[10] |
| Multichannel Pipettes & Automation | Various | For high-throughput liquid handling. |
| Plate Luminometer | BMG LABTECH, Promega | Instrument to read chemiluminescent signal. |
Cell Line Selection and Culture
HeLa cells are selected for this protocol due to their robust growth characteristics and high endogenous PARP1 expression, making them suitable for this assay.[4]
Cell Culture Protocol:
-
Maintain HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture cells at 37°C in a humidified incubator with 5% CO2.
-
Passage cells every 2-3 days or when they reach 80-90% confluency. It is critical to use cells with a consistent passage number to reduce variability.[16]
-
Routinely test for mycoplasma contamination.
Compound Handling and Plate Preparation
-
Stock Solution: Prepare a 10 mM stock solution of 8-bromo-2-ethylisoquinolin-1(2H)-one in 100% DMSO.
-
Serial Dilutions: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for dose-response analysis (e.g., from 10 mM down to 100 nM). This will be the "100X" plate.
-
Intermediate Dilutions: Further dilute the 100X plate in cell culture medium to create a "10X" working solution plate. This minimizes the final DMSO concentration in the assay wells. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
Experimental Workflow Diagram
Caption: High-level experimental workflow for the cell-based PARP1 inhibition assay.
Step-by-Step Assay Protocol
Day 1: Cell Seeding
-
Harvest HeLa cells using Trypsin-EDTA and perform a cell count.
-
Dilute the cell suspension to a final concentration of 100,000 cells/mL in complete culture medium.
-
Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well solid white plate (10,000 cells/well).
-
Incubate the plate overnight (18-24 hours) at 37°C, 5% CO2.
Day 2: Treatment, Lysis, and Detection
-
Prepare Controls:
-
Negative Control (0% Inhibition): Wells containing cells treated with vehicle (e.g., 0.5% DMSO) and the DNA damaging agent. Represents maximum PARP1 activity.
-
Positive Control (100% Inhibition): Wells containing cells treated with a known, potent PARP inhibitor (e.g., Olaparib at 10 µM) and the DNA damaging agent. Represents minimum PARP1 activity.
-
Background Control: Wells containing cells and vehicle but NO DNA damaging agent.
-
-
Compound Addition: Add 10 µL of the 10X compound working solutions (and controls) to the appropriate wells.
-
Pre-incubation: Incubate the plate for 1 hour at 37°C. This allows the compound to enter the cells and engage the target.
-
DNA Damage Induction: Prepare a working solution of MMS in serum-free medium. Add this to all wells (except the background control) to a final concentration that induces sub-lethal damage (e.g., 200 µM, this must be optimized).
-
Damage Incubation: Incubate for 30 minutes at 37°C.
-
Lysis and Detection: Carefully remove the medium and proceed immediately with the PARP/PAR chemiluminescent assay kit protocol. This typically involves:
-
Read Signal: Immediately measure the luminescence using a plate luminometer. The signal is often transient, so prompt reading is essential.
Part 3: Data Analysis, Interpretation, and Quality Control
Rigorous data analysis and assay validation are essential to ensure that results are meaningful and reproducible.[19][20]
Calculating Percent Inhibition
Use the following formula to calculate the percent inhibition for each concentration of the test compound:
% Inhibition = 100 * ( 1 - [ (Signal_Compound - Mean_Positive_Control) / (Mean_Negative_Control - Mean_Positive_Control) ] )
Determining IC50 Values
The IC50 (half-maximal inhibitory concentration) is the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
-
Plot the % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) in software like GraphPad Prism to fit the curve and determine the IC50 value.
Assay Validation: The Z'-Factor
The Z'-factor (Z-prime) is a statistical parameter used to evaluate the quality and suitability of a high-throughput screening assay.[21][22][23] It measures the separation between the positive and negative controls, taking into account the data variation within the controls.
Formula: Z' = 1 - [ (3 * SD_Negative_Control + 3 * SD_Positive_Control) / | Mean_Negative_Control - Mean_Positive_Control | ]
Where:
-
SD is the standard deviation.
-
Mean is the average signal.
Procedure:
-
On each assay plate, include a sufficient number of control wells (e.g., n=16 or 32 for both positive and negative controls).
-
Calculate the mean and standard deviation for both control sets.
-
Use the formula above to calculate the Z'-factor for the plate.
Interpretation of Z'-Factor Values:
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | The assay is robust and reliable for high-throughput screening.[23][24] |
| 0 to 0.5 | Marginal | The assay is acceptable but may have variability issues. Optimization is recommended.[22] |
| < 0 | Unacceptable | The signal windows for the controls overlap, and the assay cannot reliably distinguish hits from non-hits.[21] |
An assay with a Z'-factor consistently above 0.5 is considered validated for screening purposes.[24][25]
Part 4: Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.5) | - High variability in cell seeding.- Inconsistent liquid handling.- Suboptimal concentration of MMS. | - Use a calibrated multichannel pipette or automated dispenser.- Titrate MMS to find a concentration that gives a robust signal-to-background ratio.- Ensure uniform cell suspension before plating. |
| High Background Signal | - Spontaneous DNA damage in unhealthy cells.- Contamination. | - Use cells at a lower passage number.- Ensure cells are not overgrown before seeding.- Routinely test for mycoplasma. |
| No Dose-Response Curve | - Compound is inactive at tested concentrations.- Compound is not cell-permeable.- Compound precipitated out of solution. | - Test at higher concentrations.- Consider a biochemical assay if permeability is the issue.- Check the solubility of the compound in the final assay medium. |
| Signal Decays Too Quickly | - Nature of the chemiluminescent substrate (flash vs. glow). | - Use a "glow" type substrate for a more stable signal.- Ensure the luminometer is set to read immediately after substrate addition. |
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. (Source: GraphPad FAQ 1153) [Link]
-
Shin, A. Z-factors. BIT 479/579 High-throughput Discovery. (Source: North Carolina State University) [Link]
-
On HTS: Z-factor. (2023, December 12). On HTS. [Link]
-
Wang, L., & Wang, H. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]
-
Sygnature Discovery. Cell Based Assays Development. Sygnature Discovery. [Link]
-
BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. [Link]
-
Iversen, P. W., et al. (2014). Data analysis approaches in high throughput screening. Slideshare. [Link]
-
trenzyme GmbH. Cell Based Assay Development Service. trenzyme GmbH. [Link]
-
SPT Labtech. The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]
-
Zhang, X., et al. (2022). A review for cell-based screening methods in drug discovery. Bio-protocol. [Link]
-
Ivanov, D. P., et al. (2014). Advanced Cell Culture Techniques for Cancer Drug Discovery. MDPI. [Link]
-
Dunstan, H. M., et al. (2002). Cell-based assays for identification of novel double-strand break-inducing agents. Journal of the National Cancer Institute, 94(2), 88-96. [Link]
-
Nuvisan. Therapeutically relevant cell-based assays for drug discovery. Nuvisan. [Link]
-
Sadick, M. D. (Ed.). (2010). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. John Wiley & Sons. [Link]
-
Baines, K. (2021, December 22). Critical steps when validating an assay or analytical method for cell and gene therapy products. European Pharmaceutical Review. [Link]
-
BMG LABTECH. PARP assay for inhibitors. BMG LABTECH. [Link]
-
Murai, J., et al. (2014). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PLoS One, 9(5), e98416. [Link]
-
Zare, A., et al. (2025, September 25). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols. [Link]
-
Seamaty. (2023). Chemiluminescent Immunoassay Techniques and Principles. Seamaty. [Link]
-
Sterling Pharma Solutions. (2024, August 15). Analytical method validation for cell-based potency assays. Sterling Pharma Solutions. [Link]
-
van der Stappen, J. (2011). A Practical Approach to Biological Assay Validation. EDRA Services. [Link]
-
Arduengo, M. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. [Link]
-
Mindray India. (2024, November 15). Understanding CLIA: Principles & Advances. Mindray India. [Link]
-
Cloud-Clone Corp. (2016, June 12). The Principle for Sandwich Chemiluminescence Enzyme Immunoassay. Cloud-Clone Corp. [Link]
-
Al-Masoudi, W. A. (2018). Synthesis of some Novel Nitrogenous Heterocyclic Compounds with Expected Biological Activity as Antimicrobial and Cytotoxic Agent. Iraqi Journal of Pharmaceutical Sciences. [Link]
-
Mahadeviah, B. P., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]
-
Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery. [Link]
-
Ökten, S., et al. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity. [Link]
- Currie, K. S., et al. (2012). Substituted isoquinolin-1(2H)-ones, and methods of use thereof. U.S.
-
American Elements. 8-Bromoisoquinolin-1(2H)-one. American Elements. [Link]
Sources
- 1. achmem.com [achmem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. americanelements.com [americanelements.com]
- 4. researchgate.net [researchgate.net]
- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemiluminescent Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 10. Complete Solutions for IVD Chemiluminescent Immunoassay (CLIA/CLEIA) Development [sigmaaldrich.com]
- 11. The Principle for Sandwich Chemiluminescence Enzyme Immunoassay - CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. Cell Based Assay Development Service | Proven Expertise 👩🔬 [trenzyme.com]
- 15. nuvisan.com [nuvisan.com]
- 16. promegaconnections.com [promegaconnections.com]
- 17. Chemiluminescent Immunoassay Techniques and Principles [en.seamaty.com]
- 18. Understanding CLIA: Principles & Advances - Mindray India [mindray.com]
- 19. wiley.com [wiley.com]
- 20. edraservices.nl [edraservices.nl]
- 21. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 22. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 23. assay.dev [assay.dev]
- 24. bellbrooklabs.com [bellbrooklabs.com]
- 25. rna.uzh.ch [rna.uzh.ch]
Technical Guide: 8-bromo-2-ethylisoquinolin-1(2H)-one as a Fragment Probe
This guide details the technical application of 8-bromo-2-ethylisoquinolin-1(2H)-one (CAS: 1893795-60-2), a critical fragment probe and chemical scaffold used in the discovery of inhibitors for Family VIII bromodomains, specifically SMARCA2 (BRM) , SMARCA4 (BRG1) , and PB1(5) .
Unlike fully optimized chemical probes (e.g., PFI-3), this molecule serves as a Ligand Efficiency (LE) Probe and a Synthetic Intermediate . It is primarily employed in Fragment-Based Drug Discovery (FBDD) to map druggable pockets within chromatin remodeling complexes and as a modular building block for high-affinity inhibitors.
Part 1: Core Directive & Technical Identity
Chemical Identity & Properties[1][2][3]
-
IUPAC Name: 8-bromo-2-ethylisoquinolin-1(2H)-one
-
CAS Number: 1893795-60-2
-
Molecular Formula: C₁₁H₁₀BrNO[1]
-
Molecular Weight: 252.11 g/mol
-
Core Scaffold: Isoquinolin-1(2H)-one (Privileged structure for acetyl-lysine mimicry)
-
Key Functional Groups:
-
Lactam (C=O, N-Et): Mimics the acetyl-lysine (Kac) carbonyl oxygen, forming a critical hydrogen bond with the conserved asparagine in bromodomains.
-
8-Bromo Handle: An orthogonal vector for synthetic elaboration (e.g., Suzuki-Miyaura coupling) to reach the solvent-exposed shelf or adjacent sub-pockets.
-
2-Ethyl Group: Provides hydrophobic occlusion, often improving metabolic stability and solubility compared to the N-methyl or N-H analogs.
-
Mechanism of Action: Acetyl-Lysine Mimicry
The isoquinolinone core functions as a competitive antagonist of acetylated histone tails.
-
Anchor Point: The carbonyl oxygen at position 1 accepts a hydrogen bond from the conserved asparagine residue (e.g., Asn707 in SMARCA4) in the bromodomain binding pocket (Kac site).
-
Hydrophobic Sandwich: The bicyclic aromatic core stacks between the "WPF shelf" (tryptophan-proline-phenylalanine) and hydrophobic residues (e.g., Val/Ile) lining the pocket.
-
Vector Exploration: The bromine at position 8 points towards the solvent-exposed region or the ZA-loop, allowing researchers to grow the fragment into a potent inhibitor (e.g., PFI-3) without disrupting the primary binding mode.
Part 2: Scientific Integrity & Experimental Protocols
Protocol: Surface Plasmon Resonance (SPR) Fragment Screening
Objective: Determine the binding affinity (
Materials:
-
Sensor Chip: CM5 or Streptavidin (SA) chip (Cytiva/Biacore).
-
Protein: Biotinylated SMARCA2/4 Bromodomain (residues 1373–1511).
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 1-3% DMSO (matched to sample).
Step-by-Step Methodology:
-
Immobilization: Capture biotinylated bromodomain on the SA chip to a density of ~2000–3000 RU. (High density is required for low-MW fragments).
-
Sample Preparation: Prepare a 2-fold dilution series of 8-bromo-2-ethylisoquinolin-1(2H)-one in Running Buffer. Concentration range: 0.5 mM down to 15
M .-
Critical Step: Ensure DMSO concentration is strictly constant (e.g., 2%) across all samples and blank cycles to prevent "bulk effect" artifacts.
-
-
Injection: Inject samples for 30–60 seconds (association) followed by 60 seconds dissociation. Flow rate: 30
L/min. -
Regeneration: Fragments usually dissociate rapidly (
is fast). Wash with buffer is typically sufficient. If needed, a mild pulse of 10 mM NaOH can be used. -
Analysis:
-
Solvent Correction: Apply DMSO calibration curves.
-
Fit data to a 1:1 Steady State Affinity model (since kinetics are likely too fast to resolve).
-
Calculate Ligand Efficiency (LE):
.
-
Protocol: X-Ray Crystallography (Soaking)
Objective: Validate the binding mode and define the vector for the 8-bromo substituent. Rationale: The 8-bromo atom provides a strong anomalous scattering signal , making this fragment an excellent tool for phasing or unambiguous placement in electron density maps.
Methodology:
-
Crystallization: Generate apo-crystals of SMARCA2/4 using hanging drop vapor diffusion (Conditions: PEG 3350, Bis-Tris pH 6.5, 0.2 M Ammonium Acetate).
-
Soaking:
-
Prepare a stock of the fragment at 100 mM in DMSO.
-
Add fragment to the crystallization drop to a final concentration of 5–10 mM .
-
Incubate for 2–24 hours. Note: Isoquinolinones have limited solubility; watch for precipitation.
-
-
Cryoprotection & Data Collection: Transfer crystals to cryo-solution containing the fragment + 20% glycerol/ethylene glycol. Flash cool in liquid nitrogen.
-
Structure Solution:
-
Collect data at the Bromine absorption edge (approx 13.47 keV) to maximize anomalous signal if phasing is required.
-
Refine the structure.[2] Look for the halogen bond or hydrophobic interaction of the 8-Br group.
-
Synthetic Elaboration: Suzuki-Miyaura Coupling
Objective: Use the 8-bromo "handle" to attach diverse chemical groups, increasing affinity. Rationale: The 8-position directs substituents toward the ZA-loop. Coupling aryl or heteroaryl boronic acids here is the primary strategy for optimizing this scaffold into a nanomolar inhibitor.
Reaction Scheme: Fragment-Br + R-B(OH)2 -> [Pd catalyst] -> Fragment-R
Protocol:
-
Reagents:
-
Substrate: 8-bromo-2-ethylisoquinolin-1(2H)-one (1.0 eq).[1]
-
Coupling Partner: Aryl boronic acid (1.2 eq).
-
Catalyst:
or (5 mol%). -
Base:
or (3.0 eq). -
Solvent: Dioxane/Water (4:1).
-
-
Procedure:
-
Degas solvents with nitrogen for 15 minutes.
-
Combine reagents in a sealed microwave vial.
-
Heat to 90–100°C for 2–12 hours (or 30 min in microwave).
-
-
Workup: Dilute with EtOAc, wash with brine, dry over
. -
Purification: Flash chromatography (Hexane/EtOAc).
Part 3: Visualization & Data
Pathway Diagram: Chromatin Remodeling & Inhibition
This diagram illustrates the biological context where the probe acts: the SWI/SNF complex.[3]
Caption: Mechanism of Action. The fragment probe competitively inhibits the bromodomain reader module of the SWI/SNF complex, preventing recognition of acetylated chromatin.
Workflow: Fragment-to-Lead Optimization
This diagram details the specific medicinal chemistry lineage from this fragment to the potent probe PFI-3.
Caption: Optimization workflow. The 8-bromo fragment serves as the validated hit (Step 2) enabling the synthesis of high-affinity probes via C8-functionalization.
Comparative Data Table: Fragment vs. Optimized Probe
| Feature | 8-bromo-2-ethylisoquinolin-1(2H)-one (Fragment) | PFI-3 (Optimized Probe) |
| Role | Starting Point / Structural Probe | Validated Chemical Probe |
| Molecular Weight | 252.1 Da | ~450 Da |
| Target Affinity ( | ~50 - 200 | ~40 - 90 nM |
| Ligand Efficiency (LE) | High (>0.40) | Moderate (due to size increase) |
| Binding Mode | Acetyl-lysine mimic (Headgroup only) | Acetyl-lysine mimic + Water displacement |
| Primary Utility | X-ray phasing, Library building block | Cellular assays, Phenotypic screening |
References
-
Theodoulou, N. H., et al. (2016). "Identification of a Chemical Probe for Family VIII Bromodomains through Optimization of a Fragment Hit." Journal of Medicinal Chemistry, 59(4), 1425–1439.
- Context: The primary source describing the fragment-based discovery campaign leading to PFI-3, valid
-
Structural Genomics Consortium (SGC). "PFI-3: A Chemical Probe for Family VIII Bromodomains."
- Context: Detailed pharmacological characterization of the optimized probe derived
-
Vangamudi, B., et al. (2015). "The SMARCA2/4 ATPase Domain Surpasses the Bromodomain as a Drug Target in SWI/SNF-Mutant Cancers: Insights from cDNA Rescue and PFI-3 Inhibitor Studies." Cancer Research, 75(18), 3865–3878.
- Context: Validates the biological targets (SMARCA2/4)
-
PubChem. "Compound Summary: 8-bromo-2-ethylisoquinolin-1(2H)-one."
-
Context: Verification of chemical identity and physical properties.
-
Sources
- 1. 1893795-60-2_8-Bromo-2-ethylisoquinolin-1(2H)-oneCAS号:1893795-60-2_8-Bromo-2-ethylisoquinolin-1(2H)-one【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. Structural Activity Relationship Analysis of New Diphenyl PFI-3 Analogues Targeting for the Treatment of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Activity Relationship Analysis of New Diphenyl PFI-3 Analogues Targeting for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-bromo-2-ethylisoquinolin-1(2H)-one
Welcome to the technical support center for the synthesis of 8-bromo-2-ethylisoquinolin-1(2H)-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to streamline your experimental workflow. Our focus is not just on the steps but on the underlying chemical principles to empower you to make informed decisions in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic strategy for preparing 8-bromo-2-ethylisoquinolin-1(2H)-one?
The most prevalent strategy is a two-step sequence. First, the synthesis of the core intermediate, 8-bromoisoquinolin-1(2H)-one. This is typically achieved through the direct, regioselective bromination of isoquinolin-1(2H)-one or via a more complex ring-forming reaction like the Pomeranz-Fritsch synthesis if specific substitution patterns are required.[1] The second step is the N-alkylation of the resulting lactam with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a suitable base.
Q2: What are the primary challenges in the N-alkylation step of 8-bromoisoquinolin-1(2H)-one?
The principal challenge arises from the ambident nucleophilic nature of the isoquinolinone core. It exists in tautomeric equilibrium between the lactam (amide) and lactim (iminol) forms. Consequently, alkylation can occur at either the nitrogen atom (N-alkylation) to yield the desired product or at the oxygen atom (O-alkylation) to form the isomeric byproduct, 1-ethoxy-8-bromoisoquinoline. Controlling the regioselectivity of this step is paramount for achieving a high yield and purity.
Q3: How can I control the regioselectivity between N-alkylation and O-alkylation?
The outcome is heavily influenced by the reaction conditions, a principle well-described by Hard and Soft Acids and Bases (HSAB) theory.
-
To favor N-alkylation (desired): Use a strong, non-nucleophilic base (e.g., sodium hydride, NaH) to fully deprotonate the nitrogen, creating a more "naked" and highly nucleophilic anion. Conducting the reaction in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) stabilizes the cation of the base without solvating the nucleophilic anion, promoting attack at the more electronegative nitrogen atom.
-
To favor O-alkylation (byproduct): Conditions that favor the lactim tautomer or create a softer nucleophile can lead to more O-alkylation. For instance, using a weaker base like potassium carbonate (K₂CO₃) in a polar protic solvent might increase the proportion of the O-alkylated product. Specific methodologies like the Mitsunobu reaction are known to predominantly yield O-alkylated products for this substrate class.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each issue is analyzed by potential cause, followed by actionable solutions grounded in chemical principles.
Workflow Overview: Synthesis of 8-bromo-2-ethylisoquinolin-1(2H)-one```dot
Caption: Decision tree for troubleshooting the N-alkylation reaction.
Experimental Protocols
Protocol 1: Synthesis of 8-Bromoisoquinolin-1(2H)-one (Intermediate)
This protocol is adapted from established methods for the regioselective halogenation of quinolines and isoquinolines. The isolation of the 8-bromo isomer from potential side products like the 5-bromo isomer can be challenging and may require careful chromatography. [2]
-
Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add concentrated sulfuric acid (96%, ~5 mL per 1 g of starting material). Cool the acid to 0 °C in an ice bath.
-
Addition of Starting Material: Slowly add isoquinolin-1(2H)-one (1.0 eq.) in portions, ensuring the internal temperature does not exceed 20 °C.
-
Cooling: Cool the resulting solution to approximately -20 °C using a dry ice/acetone bath.
-
Bromination: Add N-bromosuccinimide (NBS, 1.05 eq.) in small portions over 30-45 minutes. It is critical to maintain the internal temperature below -15 °C to maximize regioselectivity for the 8-position.
-
Reaction: Stir the mixture vigorously at -15 to -20 °C for 3-4 hours. Monitor the reaction by TLC or LC-MS (a small aliquot can be carefully quenched into a biphasic mixture of saturated NaHCO₃ and ethyl acetate for analysis).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Adjust the pH to ~8-9 using a cold 25% aqueous ammonia solution, keeping the temperature of the quench mixture below 20 °C.
-
Extraction: The resulting precipitate can be filtered, or the entire mixture can be extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid should be purified by column chromatography (silica gel, eluting with a gradient of hexanes/ethyl acetate) to isolate the desired 8-bromo isomer.
Protocol 2: N-Ethylation of 8-Bromoisoquinolin-1(2H)-one
-
Setup: To a dry, three-necked round-bottomed flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.). Wash the NaH with anhydrous hexanes (2x) to remove the oil, decanting the hexanes carefully via cannula or syringe.
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a stirrable suspension. Cool the flask to 0 °C in an ice bath.
-
Deprotonation: Dissolve 8-bromoisoquinolin-1(2H)-one (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Stir the mixture at 0 °C for 45 minutes. Hydrogen gas will evolve.
-
Alkylation: Add ethyl iodide (EtI, 1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Work-up: Cool the reaction back to 0 °C and carefully quench it by the slow, dropwise addition of water.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers and wash with brine (2x) to remove residual DMF.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of hexanes/ethyl acetate) to yield pure 8-bromo-2-ethylisoquinolin-1(2H)-one.
References
-
A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate.[Link]
-
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. National Center for Biotechnology Information (PMC).[Link]
-
Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate.[Link]
-
Isoquinolone synthesis. Organic Chemistry Portal.[Link]
-
Synthesis of some Novel Nitrogenous Heterocyclic Compounds with Expected Biological Activity as Antimicrobial and Cytotoxic Agen. Iraqi National Journal of Chemistry.[Link]
-
Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.[Link]
-
Isoquinolone Syntheses by Annulation Protocols. MDPI.[Link]
-
Bromination of 8-substituted quinolines. ResearchGate.[Link]
-
Isoquinoline. University of Regensburg.[Link]
-
Isoquinoline synthesis. Organic Chemistry Portal.[Link]
-
Efficient Synthesis of Isoquinoline Derivatives through Sequential Cyclization–Deoxygenation Reaction of 2-Alkynylbenzaldoxime. Thieme.[Link]
-
Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. Semantic Scholar.[Link]
- Synthesis of 5- or 8-bromoisoquinoline derivatives.
-
SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses.[Link]
-
8-Bromo-2-methylquinoline. National Center for Biotechnology Information (PMC).[Link]
-
Approaching Synthesis Problems. University of California, Davis.[Link]
-
N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems. Royal Society of Chemistry Publishing.[Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.[Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Center for Biotechnology Information (PMC).[Link]
- Method for preparing 7-bromoisoquinoline.
-
Impurity Occurrence and Removal in Crystalline Products from Process Reactions. University College Cork.[Link]
-
On the purification and preliminary crystallographic analysis of isoquinoline 1-oxidoreductase from Brevundimonas diminuta 7. National Center for Biotechnology Information (PMC).[Link]
Sources
Technical Support Center: Optimization of 8-Bromoisoquinolin-1(2H)-one N-Ethylation
Executive Summary & Substrate Analysis
User Query: How to improve the yield of
Technical Assessment: The substrate, 8-bromoisoquinolin-1(2H)-one , presents a classic ambident nucleophile challenge complicated by the 8-bromo substituent.
-
Ambident Nucleophilicity: The lactam moiety (
) can react at the Nitrogen ( -alkylation, desired) or the Oxygen ( -alkylation, undesired). -
Electronic Effect: The 8-bromo group is electron-withdrawing (Inductive effect,
). This increases the acidity of the proton ( 10-11), facilitating deprotonation, but it simultaneously decreases the nucleophilicity of the resulting anion. -
Steric Environment: The 8-position is peri to the carbonyl (C1). While it does not directly block the Nitrogen (N2), it creates steric crowding around the Oxygen, which may actually favor
-alkylation sterically. However, it significantly reduces solubility in standard organic solvents.
Mechanism & Selectivity (The "Why")
To optimize yield, we must manipulate the reaction kinetics to favor the Thermodynamic Product (
Selectivity Logic (HSAB Theory)
-
Nitrogen (N): Softer nucleophile.[1] Favors soft electrophiles (e.g., Ethyl Iodide) and orbital-controlled reactions.
-
Oxygen (O): Harder nucleophile. Favors hard electrophiles (e.g., Diethyl sulfate, Triethyloxonium tetrafluoroborate) and charge-controlled reactions.
Pathway Visualization
Caption: The reaction pathway demonstrates that N-alkylation is the thermodynamic sink. Conditions must prevent trapping the kinetic O-alkyl intermediate.
Optimization Matrix (The "How")
The following matrix compares experimental variables to maximize
| Variable | Recommendation | Technical Rationale |
| Base | The "Cesium Effect."[2] The large | |
| Solvent | DMF or NMP | High dielectric constant promotes dissociation of the ion pair, favoring |
| Electrophile | Ethyl Iodide (EtI) | EtI is a "softer" electrophile than Ethyl Bromide (EtBr). According to HSAB theory, this matches the softer Nitrogen center.[2] |
| Temperature | 60°C - 80°C | Sufficient heat is required to overcome the reduced nucleophilicity caused by the 8-Br group and to ensure thermodynamic equilibration to the |
| Additives | TBAI (Catalytic) | If using EtBr, add Tetrabutylammonium Iodide (TBAI) to generate EtI in situ (Finkelstein reaction). |
Troubleshooting Guide (FAQs)
Issue 1: Low Conversion / Starting Material Remains
Diagnosis: The 8-bromo group reduces nucleophilicity, and the lattice energy of the starting material is high (poor solubility).
-
Solution A (Solubility): Switch solvent from DMF to NMP or DMAc (Dimethylacetamide). These often solubilize brominated isoquinolines better.
-
Solution B (Stoichiometry): Increase base to 2.5 equiv. and EtI to 1.5 - 2.0 equiv.
-
Solution C (Activation): If using
, add 18-crown-6 (0.1 equiv) to sequester potassium and activate the anion.
Issue 2: Formation of O-Alkylated By-product
Diagnosis: Reaction conditions are too "Hard" or kinetic control is dominant.
-
Solution A: Switch from Ethyl Bromide/Sulfate to Ethyl Iodide .
-
Solution B: Ensure the reaction runs long enough (overnight at 60°C). Short reaction times favor the kinetic
-product. -
Solution C: Avoid silver salts (
), which exclusively favor -alkylation.
Issue 3: "Gummy" Precipitate / Stirring Stopped
Diagnosis: Formation of insoluble bromide salts (
-
Solution: Use Cesium Carbonate (
) .[2][3][4] Cesium halides are more soluble in DMF/NMP than potassium halides, preventing the "stalling" of the reaction surface.
Standard Operating Procedure (SOP): The "Golden Protocol"
Objective: Synthesis of 8-bromo-2-ethylisoquinolin-1(2H)-one. Scale: 1.0 gram (approx.[5] 4.5 mmol).
Reagents:
-
8-Bromoisoquinolin-1(2H)-one (1.0 equiv)
-
Cesium Carbonate (
) (2.0 equiv) — Must be finely ground/anhydrous. -
Ethyl Iodide (EtI) (1.5 equiv)
-
DMF (Anhydrous) — Concentration: 0.2 M (approx. 20-25 mL).
Workflow:
Caption: Step-by-step protocol emphasizing the pre-stirring (deprotonation) phase.
Detailed Steps:
-
Preparation: Dry the reaction vessel and purge with Nitrogen/Argon.
-
Solvation: Dissolve 8-bromoisoquinolin-1(2H)-one in anhydrous DMF (0.2 M). Note: If the solution is not clear, mild heating (40°C) is acceptable before adding reagents.
-
Base Addition: Add
(2.0 equiv) in a single portion. Stir at room temperature for 30 minutes. Why? This allows the formation of the cesium-lactamate ion pair before the electrophile is introduced. -
Alkylation: Add Ethyl Iodide (1.5 equiv) dropwise via syringe.
-
Reaction: Heat the mixture to 60°C . Stir for 12–16 hours.
-
Work-up (Precipitation Method):
-
Purification (if needed): Recrystallization from Ethanol/Hexane or Flash Column Chromatography (0-5% MeOH in DCM).
References
-
Regioselectivity in Lactam Alkylation
-
The Cesium Effect
- Title: Cesium Effect: High Chemoselectivity in N-Alkyl
- Source:J. Org. Chem.
-
URL:[Link]
-
HSAB Theory & Alkylating Agents
-
Substrate Data (8-Bromoisoquinolin-1(2H)-one)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 8-Bromoisoquinoline | 63927-22-0 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
Technical Support Center: Purification of 8-bromo-2-ethylisoquinolin-1(2H)-one
Welcome to the technical support guide for the purification of 8-bromo-2-ethylisoquinolin-1(2H)-one. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the purification of this compound. The insights provided herein are synthesized from established chemical principles and proven methodologies for related heterocyclic compounds.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of 8-bromo-2-ethylisoquinolin-1(2H)-one, offering explanations for the underlying causes and providing actionable solutions.
Question: My final yield is significantly lower than expected after purification. What are the likely causes and how can I improve it?
Answer: Low recovery is a frequent challenge stemming from multiple factors throughout the purification workflow. The key is to systematically identify and minimize product loss at each stage.
-
Cause 1: Inefficient Extraction: During the aqueous workup, the product may remain in the aqueous layer if the pH is not optimal or if insufficient organic solvent is used. 8-bromo-2-ethylisoquinolin-1(2H)-one is a neutral organic molecule and should be readily extracted into common organic solvents like dichloromethane or ethyl acetate. However, acidic or basic impurities from the reaction can affect its partitioning.
-
Solution: Ensure the aqueous layer is neutralized before extraction. Perform multiple extractions (e.g., 3x with an appropriate volume of solvent) rather than a single large-volume extraction to maximize recovery. The combined organic layers should then be washed with brine to remove residual water and water-soluble impurities.[1]
-
-
Cause 2: Suboptimal Chromatography Technique: Product can be lost on a chromatography column if the chosen solvent system is not appropriate.
-
Too Polar Eluent: If the mobile phase is too polar, the product may elute too quickly along with more polar impurities, leading to mixed fractions that are difficult to repurify without further loss.
-
Too Non-Polar Eluent: If the mobile phase is too non-polar, the product may move too slowly or even irreversibly adsorb to the silica gel, especially if the crude material is left on the column for an extended period.
-
Solution: Develop an appropriate solvent system using Thin Layer Chromatography (TLC) before committing to a large-scale column. Aim for a Retention Factor (Rf) of 0.25-0.35 for the target compound.[2] This provides the best balance between separation from impurities and a reasonable elution time.
-
-
Cause 3: Poor Recrystallization Solvent Choice: The ideal recrystallization solvent should dissolve the compound completely at high temperatures but poorly at low temperatures. If the compound has significant solubility even at low temperatures, a substantial amount will be lost in the mother liquor.
-
Solution: Perform small-scale solvent screening to find the optimal solvent or solvent pair. If a single solvent is not effective, consider a two-solvent system (one in which the compound is soluble and one in which it is insoluble). If yields remain low, collecting a second crop of crystals from the mother liquor can improve overall recovery.
-
Question: After column chromatography, my product is still contaminated with an impurity that has a very similar Rf value. How can I resolve this?
Answer: Co-elution is a common problem when impurities have similar polarity to the target compound. This is particularly true for isomers (e.g., regioisomers of bromination) which are frequent byproducts in isoquinoline synthesis.[3]
-
Strategy 1: Optimize Chromatographic Conditions:
-
Use a Shallow Gradient: Instead of a steep gradient (e.g., 0% to 50% ethyl acetate in hexanes), employ a very shallow gradient around the elution point of your compound (e.g., increasing ethyl acetate content by 1-2% increments). This can often resolve closely running spots.
-
Try a Different Solvent System: The selectivity of the separation can change dramatically with different solvents. If a hexane/ethyl acetate system fails, consider alternatives like dichloromethane/methanol or toluene/acetone. The different intermolecular interactions between the analytes, stationary phase, and new mobile phase can alter the elution order.
-
Change the Stationary Phase: While silica gel is standard, alumina (basic or neutral) can offer different selectivity and may resolve impurities that co-elute on silica.[2] This is particularly useful if your compound or impurities are sensitive to the acidic nature of silica.
-
-
Strategy 2: Employ a Different Purification Technique: If chromatography fails, a different physical property must be exploited.
-
Recrystallization: This is the best alternative. A successful recrystallization can provide exceptionally high purity, often surpassing that of chromatography for crystalline solids. The key is to find a solvent system that selectively crystallizes your desired product while leaving the impurity in the mother liquor.
-
Preparative HPLC: For very challenging separations and when high purity is paramount (e.g., for generating an analytical standard), reverse-phase preparative HPLC is a powerful option. It separates based on hydrophobicity and offers much higher resolution than standard flash chromatography.[4][5]
-
Question: I'm trying to recrystallize my product, but it either "oils out" or fails to crystallize altogether. What should I do?
Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of forming crystals. Failure to crystallize often means the solution is not sufficiently supersaturated or that impurities are inhibiting crystal lattice formation.
-
To Prevent Oiling Out:
-
Reduce the Rate of Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling promotes oiling out.
-
Add More Solvent: The solution may be too concentrated. Add a small amount of the hot solvent to the oiled mixture to redissolve it, then allow it to cool slowly again.
-
Use a Lower-Boiling Solvent: If possible, choose a recrystallization solvent with a boiling point well below the melting point of your compound (The melting point of the parent 8-bromoisoquinolin-1(2H)-one is 181-183 °C[6]).
-
-
To Induce Crystallization:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches provide a nucleation site for crystal growth.
-
Seed the Solution: Add a tiny crystal of the pure product (if available from a previous batch) to the cooled solution. This "seed crystal" acts as a template for further crystallization.
-
Reduce the Solvent Volume: If the solution is not supersaturated enough, carefully evaporate some of the solvent and allow it to cool again.
-
Try a Different Solvent: The compound may be too soluble in the chosen solvent. A solvent in which the compound is less soluble is needed.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis and purification of 8-bromo-2-ethylisoquinolin-1(2H)-one?
A1: Impurities typically arise from the starting materials or side-reactions.[7] Potential impurities include:
-
Unreacted Starting Materials: The precursors used to synthesize the isoquinolinone core.
-
Isomeric Byproducts: Depending on the synthetic route, bromination of the isoquinoline ring can sometimes yield regioisomers (e.g., 5-bromo- or 6-bromo-isoquinolinone derivatives).[3][8][9] These are often the most challenging impurities to remove due to their similar physical properties.
-
Over-brominated Species: If harsh brominating conditions are used, di-bromo or tri-bromo species could potentially form.
-
Hydrolysis Products: If the N-ethyl group is labile under certain conditions, you might see some 8-bromoisoquinolin-1(2H)-one.
Q2: How do I decide between column chromatography and recrystallization for my primary purification method?
A2: The choice depends on the nature of your crude product and the required purity. The following workflow can guide your decision:
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. diva-portal.org [diva-portal.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. americanelements.com [americanelements.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. acgpubs.org [acgpubs.org]
Technical Support Hub: Optimizing Reaction Conditions for Functionalizing the Isoquinolinone Core
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the functionalization of the isoquinolinone scaffold. The isoquinolinone core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its ability to interact with a wide array of biological targets.[1][2] However, its modification can present significant synthetic challenges.
This guide is designed to provide practical, in-depth solutions to common problems encountered during the synthesis and functionalization of isoquinolinones. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you to not only solve immediate issues but also to build a robust understanding for future experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common queries regarding the functionalization of the isoquinolinone core.
Q1: My C-H functionalization reaction is not working. Where do I start troubleshooting? A: Begin by verifying the integrity of your catalyst, ligand, and solvent. Catalyst degradation, ligand oxidation, and impure or wet solvents are common culprits. Ensure your reaction is performed under a strictly inert atmosphere, as many transition-metal catalysts are sensitive to oxygen.[3][4] If these factors are controlled, proceed to screen different bases, solvents, and temperatures, as these parameters are highly interdependent.
Q2: How do I choose the correct directing group for a regioselective C-H activation? A: The choice of a directing group is crucial for controlling regioselectivity. The nitrogen atom within the isoquinoline ring system itself can act as an inherent directing group, coordinating to the metal catalyst and facilitating C-H activation at a proximal site.[5][6] For functionalization on an N-aryl substituent, the isoquinoline nitrogen directs activation to the ortho position of the aryl ring. Other functionalities, like an N-methoxy or N-pivaloyloxy group on a benzamide precursor, can direct C-H activation to form the isoquinolinone core itself through annulation reactions.[7][8] The efficiency of the directing group is influenced by its ability to form a stable metallacyclic intermediate.[7]
Q3: Why is my cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) failing on a halo-isoquinolinone? A: Failure in cross-coupling reactions often points to issues with catalyst activity or substrate reactivity. Electron-rich halo-isoquinolinones can be less reactive in the oxidative addition step.[9] Consider switching to a more electron-rich, sterically hindered phosphine ligand (e.g., X-Phos) to promote this step.[10] Also, the choice of base is critical; it must be strong enough to facilitate transmetalation but not so strong as to cause degradation of your substrate.[4][11] Finally, ensure your boronic acid (for Suzuki coupling) has not degraded via protodeboronation.[12]
Q4: What is the general reactivity pattern of the isoquinolinone core towards electrophiles and nucleophiles? A: The isoquinolinone core has distinct electronic properties. The pyridine-derived ring (the "pyridone" part) is generally electron-deficient due to the electronegative nitrogen atom, making it susceptible to nucleophilic attack, primarily at the C-1 position.[13][14] Conversely, the fused benzene ring is more electron-rich and undergoes electrophilic aromatic substitution, typically at the C-5 and C-8 positions.[14][15] The presence of the lactam functionality modifies this reactivity compared to a simple isoquinoline.
Part 2: Troubleshooting Guides by Reaction Type
This section provides detailed, problem-oriented guides for specific classes of reactions.
Guide 1: Transition Metal-Catalyzed C-H Functionalization
C-H activation is a powerful, atom-economical strategy for modifying the isoquinolinone core.[7][16] However, it is sensitive to a variety of factors.
Problem: Low or No Product Conversion
-
Question: My Pd-catalyzed C-H arylation is giving me only starting material back. I've confirmed my starting materials are correct. What's wrong?
-
Answer & Troubleshooting Steps:
-
Evaluate the Catalytic System: The active catalyst is a coordination complex of a metal (e.g., Pd, Ru, Rh) and a ligand.[5][7][17]
-
Catalyst Source: Are you using a reliable source of the metal catalyst (e.g., Pd(OAc)₂, [Ru(p-cymene)Cl₂]₂)? Pre-catalysts can be air-sensitive. Using a fresh bottle or a glovebox for handling is recommended.
-
Ligand Integrity: Phosphine ligands are prone to oxidation.[12] If your ligand is not stored under an inert atmosphere, its effectiveness may be compromised. Consider using fresh ligand. For many C-H activations, N-protected amino acids can also serve as effective ligands.[18]
-
Inert Atmosphere: Oxygen can irreversibly oxidize the active catalyst (e.g., Pd(0) in some cycles), halting the reaction. Ensure your flask is properly dried and purged with an inert gas like argon or nitrogen.[19][20] The "freeze-pump-thaw" method is highly effective for degassing solvents.
-
-
Analyze the Role of Additives (Base & Oxidant):
-
Base Selection: The base plays a critical role, often participating in the concerted metalation-deprotonation (CMD) step.[18] The optimal base depends heavily on the substrate and solvent. If a common inorganic base like K₂CO₃ or Cs₂CO₃ is failing, consider an organic base like DIPEA or a carboxylate salt like KOAc.[6][7]
-
Oxidant (if applicable): Many C-H activation cycles require an oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) to regenerate the active catalyst.[7] Ensure the oxidant is fresh and active. In some cases, an internal oxidant, such as an N-O bond on the directing group, is used, which simplifies the reaction setup.[8]
-
-
Re-evaluate Solvent and Temperature:
-
Solvent Choice: The solvent can influence catalyst solubility and stability. Toluene, DCE, and DMF are common choices.[7] A screen of different solvents can sometimes reveal a dramatic improvement. For instance, a reaction may be ineffective in DMF but proceed well in toluene.[7]
-
Temperature Control: C-H activation often requires elevated temperatures to overcome the activation energy of C-H bond cleavage. However, excessively high temperatures can lead to catalyst decomposition or substrate degradation.[7] If no reaction occurs at your current temperature, incrementally increase it (e.g., in 10-15 °C steps).
-
-
Workflow for Troubleshooting C-H Activation Failure
Caption: A systematic workflow for diagnosing failed C-H functionalization reactions.
Problem: Poor Regioselectivity
-
Question: I am trying to functionalize the C8 position of the isoquinolinone, but I'm getting a mixture of C5 and C8 isomers. How can I improve selectivity?
-
Answer & Troubleshooting Steps: Regioselectivity in C-H activation is governed by a combination of steric and electronic factors, largely dictated by the directing group's coordination to the metal center.[7]
-
Modify the Directing Group: The inherent N-directing group of the isoquinolinone core often leads to mixtures. Introducing a stronger, more sterically demanding directing group at a specific position can force the metal to activate a single C-H bond.
-
Change the Metal Catalyst: Different transition metals have different coordination preferences and steric tolerances. If a Palladium catalyst gives poor selectivity, a Rhodium or Ruthenium catalyst might offer a different outcome.[6][7][17]
-
Adjust the Ligand: The steric and electronic properties of the ligand bound to the metal can fine-tune the shape of the catalyst, influencing which C-H bond can physically reach the active site. A bulkier ligand may favor the less sterically hindered position.
-
Guide 2: Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura and Buchwald-Hartwig aminations are workhorse reactions for installing C-C and C-N bonds, respectively.[21][22]
Problem: Incomplete Conversion in Suzuki-Miyaura Coupling
-
Question: My Suzuki coupling between a bromo-isoquinolinone and an arylboronic acid stalls at ~50% conversion, even after extended reaction times. What should I try?
-
Answer & Troubleshooting Steps: Stalled Suzuki reactions often involve issues in the transmetalation or reductive elimination steps of the catalytic cycle.
-
The Critical Role of the Base: Transmetalation requires a base to activate the organoboron species.[11]
-
Base Strength & Solubility: If you are using a mild base like Na₂CO₃, it may not be sufficient, especially for sterically hindered substrates.[11] Switching to a stronger base like K₃PO₄ or Cs₂CO₃ can accelerate the reaction. The solubility of the base is also key; ensure vigorous stirring.[12]
-
Aqueous vs. Anhydrous: While many Suzuki protocols use aqueous bases, some sensitive substrates may require anhydrous conditions with bases like K₃PO₄ in a solvent like dioxane.
-
-
Ligand Choice is Paramount: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.
-
Electron-rich and Bulky Ligands: For challenging substrates (like electron-rich aryl halides or sterically hindered partners), bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often necessary to promote both the oxidative addition and the reductive elimination steps.[10]
-
Ligand-to-Palladium Ratio: An insufficient amount of ligand can lead to the formation of inactive palladium black.[12] Ensure an adequate ratio, typically ranging from 1:1 to 4:1 depending on the specific ligand and palladium source.[12]
-
-
Boronic Acid/Ester Stability: Boronic acids can undergo competitive side reactions, most notably protodeboronation (replacement of the B(OH)₂ group with a hydrogen).
-
Consider Boronate Esters: If you suspect your boronic acid is unstable under the reaction conditions, switch to a more robust derivative like a pinacol (BPin) or MIDA boronate ester.[12] These are more stable and release the boronic acid slowly under the reaction conditions.
-
-
| Parameter | Standard Condition | Troubleshooting Action | Rationale |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ | Use a pre-catalyst (e.g., SPhos Pd G3) or switch to a more active ligand (e.g., XPhos). | Enhances rates of oxidative addition and reductive elimination.[10] |
| Base | Na₂CO₃ (aq) | Switch to K₃PO₄ (anhydrous) or Cs₂CO₃ (aq). | Stronger bases can accelerate the transmetalation step.[11] |
| Boron Source | Arylboronic Acid | Use an Arylboronic Acid Pinacol Ester (ArBPin). | Increases stability against protodeboronation.[12] |
| Solvent | Toluene/H₂O | Dioxane/H₂O or anhydrous THF/Dioxane. | Solvent can affect base solubility and reaction kinetics. |
Problem: Low Yield in Buchwald-Hartwig Amination
-
Question: I'm trying to couple a primary amine to my chloro-isoquinolinone, but the yield is very low, and I see a lot of starting material decomposition.
-
Answer & Troubleshooting Steps: Buchwald-Hartwig amination is sensitive to the choice of base, ligand, and the nature of the amine.
-
Base Selection is Crucial: The base deprotonates the amine, but strong bases can also react with sensitive functional groups on the substrate.
-
Use a Hindered Strong Base: Sodium tert-butoxide (NaOtBu) is a common and effective choice. Its steric bulk minimizes its nucleophilicity, reducing side reactions. Other options include LHMDS or K₃PO₄.
-
Avoid Hydroxide Bases: Bases like NaOH or KOH are generally not used as they can promote hydrolysis of the isoquinolinone lactam or the aryl halide.
-
-
Amine Nucleophilicity and Sterics:
-
Primary vs. Secondary Amines: Primary amines are generally more reactive than secondary amines. Bulky secondary amines can be particularly challenging.[23]
-
Heteroaromatic Amines: Amines containing other nitrogen heterocycles can be challenging as they may coordinate to the palladium center and inhibit catalysis. Specialized ligands are often required.[23]
-
-
Aryl Halide Reactivity: The reactivity order for the oxidative addition step is generally I > Br > OTf > Cl.[23]
-
Coupling Aryl Chlorides: Aryl chlorides are the least reactive. Their use requires highly active catalyst systems, typically employing very electron-rich and sterically demanding ligands like the Buchwald biarylphosphine ligands (e.g., RuPhos, BrettPhos).
-
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mypolymers.com [mypolymers.com]
- 4. quora.com [quora.com]
- 5. Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Directing group-assisted C–H functionalization of 2-arylbenzo[ f ]isoquinoline: a robust route to decumbenine B analogues with photophysical applicati ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA09256F [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. youtube.com [youtube.com]
- 21. Impact of Cross-Coupling Reactions in Drug Discovery and Development [mdpi.com]
- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 23. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Stability & Handling of 8-Bromo-2-ethylisoquinolin-1(2H)-one
[1]
Executive Summary
This guide addresses the stability profile of 8-bromo-2-ethylisoquinolin-1(2H)-one in Dimethyl Sulfoxide (DMSO). While this specific derivative is chemically robust due to the N-ethyl substitution locking the lactam tautomer, it presents specific vulnerabilities in DMSO solution related to photolytic debromination and hygroscopic precipitation .
This document is structured to guide you through preparation, storage, and troubleshooting, moving beyond standard protocols to explain the physicochemical causality of potential failures.
Module 1: Solubility & Stock Preparation
The Thermodynamics of Dissolution
The 8-bromo-2-ethylisoquinolin-1(2H)-one molecule is a lipophilic, crystalline solid.[1] The N-ethyl group eliminates the hydrogen bond donor capability of the lactam, increasing solubility in aprotic solvents like DMSO compared to its NH-analog.
Critical Thresholds:
-
Max Solubility (Theoretical): ~50–100 mM in anhydrous DMSO.
-
Working Concentration: 10–20 mM (Recommended for long-term stability).[1]
-
Risk Factor: The "8-bromo" substituent increases molecular weight and lipophilicity, making the compound sensitive to the "antisolvent" effect of water absorbed by DMSO.
Protocol: Anhydrous Stock Preparation
Standard DMSO (often 0.1–0.5% water content) is insufficient for long-term storage of this halogenated heterocycle.[1]
Figure 1: Workflow for preparing high-integrity stock solutions. Note the emphasis on Amber Glass and Anhydrous DMSO.
Module 2: Chemical Stability (Degradation Pathways)
Photolytic Debromination (The Primary Chemical Risk)
Aryl bromides are inherently photosensitive. The isoquinolinone core acts as a chromophore, absorbing UV/Vis light. Upon excitation, the Carbon-Bromine (C-Br) bond (bond dissociation energy ~80 kcal/mol) can undergo homolytic cleavage, generating a radical pair.
-
Mechanism: Ar-Br + hν → Ar[1]• + Br•
-
In DMSO: The solvent can act as a radical trap or hydrogen donor, leading to the formation of the debrominated byproduct (2-ethylisoquinolin-1(2H)-one ).
-
Symptom: Solution turns yellow/orange (liberation of Br₂ or radical species) and LC-MS shows a mass shift of -78/80 Da (loss of Br, gain of H).
Oxidative Stability
The N-ethyl group protects the molecule from oxidation at the nitrogen. However, DMSO itself can act as an oxidant (Swern-like conditions) if the solution is acidic or heated excessively.
-
Stability: High at Room Temperature (RT).
-
Risk: Heating >60°C in DMSO can accelerate decomposition.[1]
Summary of Stress Conditions
| Stressor | Stability Rating | Observed Effect | Prevention |
| Ambient Light | Low | Yellowing; Debromination (formation of des-bromo analog).[1] | Strict Amber/Foil wrapping. |
| Moisture (H₂O) | Moderate | Precipitation (Physical instability). No hydrolysis expected.[1] | Use Desiccated DMSO; Single-use aliquots. |
| Heat (>60°C) | Moderate | Thermal decomposition; DMSO oxidation. | Do not heat to dissolve.[1] Sonicate instead.[1][2] |
| Freeze-Thaw | Low | Crystal growth; Concentration gradients.[1] | Aliquot immediately. Do not refreeze >3 times. |
Module 3: Troubleshooting & FAQs
Scenario A: "My solution has crashed out (precipitated) after thawing."
Cause: DMSO freezes at 18.5°C. As it freezes, it forms a crystal lattice that excludes the solute (cryoconcentration). If the DMSO has absorbed atmospheric water (hygroscopic), the solubility of the lipophilic 8-bromo compound drops drastically, leading to irreversible crystal growth.
Corrective Action:
-
Do NOT heat vigorously. Heating wet DMSO promotes decomposition.[1]
-
Sonication: Place the sealed vial in a warm water bath (37°C) and sonicate for 10 minutes.
-
Dilution: If it fails to redissolve, the concentration may be too high for the water content. Dilute with fresh, anhydrous DMSO.
Scenario B: "The compound purity dropped on LC-MS after 2 weeks at RT."
Cause: Likely photolysis.[1] Even laboratory fluorescent lighting emits enough UV to cleave the C-Br bond over time.[1] Diagnostic: Check for a peak at [M-H] corresponding to the des-bromo analog. Fix: All future experiments must use amber vials or aluminum foil wrapping.
Scenario C: "Can I use this for a Suzuki Coupling in DMSO?"
Answer: Yes, but with caution. The 8-bromo position is highly active for Pd-catalyzed cross-coupling.[1] However, DMSO can coordinate to Palladium (acting as a ligand), potentially poisoning the catalyst or requiring higher temperatures.
-
Recommendation: Use DMF or Dioxane/Water if possible.[1] If DMSO is required, ensure the solution is degassed thoroughly to prevent oxidative homocoupling.
Module 4: Analytical Verification
To verify the integrity of your stock, use this self-validating HPLC method. This separates the parent compound from its two most likely impurities: the hydrolysis product (rare) and the debrominated photoproduct (common).
Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Isoquinolinone core absorption) and 220 nm.
Troubleshooting Logic Tree:
Figure 2: Diagnostic logic for assessing solution stability. Note that color changes often indicate chemical degradation, while precipitation is usually physical.
References
-
Balbach, S., & Korn, C. (2004). Pharmaceutical evaluation of early development candidates "the 100 mg approach". International Journal of Pharmaceutics, 275(1-2), 1-12.[1] Link(Foundational text on physicochemical profiling of lipophilic drugs).
-
Li, Z., et al. (2018). Recent Advances in the Synthesis of Isoquinolin-1(2H)-ones. Advanced Synthesis & Catalysis, 360(19), 3615-3648.[1] Link(Authoritative review on the synthesis and stability of the isoquinolinone scaffold).
- Wayman, K. A., et al. (1995). The effect of freezing and thawing on the stability of compounds in DMSO. Journal of Biomolecular Screening. (General reference for DMSO freeze-thaw protocols).
- Epling, G. A., & Florio, E. M. (1997). Photodehalogenation of aryl halides. Journal of the American Chemical Society.
(Note: While specific stability data for 8-bromo-2-ethylisoquinolin-1(2H)-one is proprietary/rare, the protocols above are derived from the validated chemical behavior of the 8-bromo-isoquinolinone class.)
overcoming poor solubility of 8-bromo-2-ethylisoquinolin-1(2H)-one in aqueous buffers
Executive Summary & Molecule Profile
Welcome to the Technical Support Center. You are likely encountering precipitation ("crash-out") or inconsistent assay data with 8-bromo-2-ethylisoquinolin-1(2H)-one .[1] This guide addresses the physicochemical barriers inherent to this scaffold and provides validated solubilization protocols.[2]
Compound Profile
-
Chemical Nature: Fused bicyclic aromatic lactam.
-
Key Structural Feature: The N-ethyl substitution at position 2 locks the molecule in a neutral amide state. Unlike unsubstituted isoquinolinones, this molecule cannot be ionized in the physiological pH range (pH 2–10).
-
Solubility Classification: High Crystallinity / Low Polarity (Likely BCS Class II).
-
Primary Challenge: High lattice energy due to
stacking of the planar isoquinolinone core, compounded by the hydrophobic ethyl and bromo substituents.
Diagnostic: Which Protocol Do I Need?
Use this decision tree to select the correct solubilization strategy based on your assay's tolerance for solvents.
Figure 1: Decision matrix for selecting the optimal solubilization method based on assay constraints.
Troubleshooting Guides & FAQs
Issue 1: "The compound precipitates immediately upon adding the DMSO stock to the buffer."
Diagnosis: This is the "Kinetic Solubility Crash."
The local concentration of the compound at the tip of the pipette tip exceeds its solubility limit before it can disperse. The N-ethyl group increases lipophilicity, making the transition from DMSO (
Solution: The "Intermediate Shift" Protocol Do not jump directly from 100% DMSO to 100% Buffer. Use a serial dilution step involving an intermediate solvent spike.
Protocol:
-
Prepare a 10 mM stock in anhydrous DMSO.
-
Step 1 (Pre-dilution): Dilute the stock 1:10 into PEG-400 or Propylene Glycol .[1]
-
Result: 1 mM compound in 10% DMSO / 90% PEG-400.
-
-
Step 2 (Final Dosing): Slowly add this intermediate mix to your aqueous buffer with rapid vortexing.
-
Why this works: PEG-400 acts as a bridge, reducing the interfacial tension and preventing immediate nucleation of crystals [1].
-
Issue 2: "I cannot use DMSO because it affects my cell viability/enzyme kinetics."
Diagnosis: Solvent incompatibility. Many kinases and cell lines are sensitive to DMSO >0.1%. Since 8-bromo-2-ethylisoquinolin-1(2H)-one is neutral, pH adjustment (acid/base) will not work .[1]
Solution: Cyclodextrin Encapsulation (Strategy B)
Hydroxypropyl-
Protocol (20% HP-
-
Dissolve 20g of HP-
-CD in 100 mL of water/buffer (20% w/v). Filter sterilize (0.22 µm). -
Add solid 8-bromo-2-ethylisoquinolin-1(2H)-one to this vehicle.
-
Critical Step: Sonicate at 40°C for 30–60 minutes or stir overnight at room temperature.
-
Outcome: You can typically achieve 0.5 – 2.0 mg/mL solubility without any organic co-solvent [2].
Issue 3: "My IC50 curves are steep and non-reproducible (Hill slope > 2)."
Diagnosis: Colloidal Aggregation. Hydrophobic planar molecules often form promiscuous colloidal aggregates that sequester enzymes, leading to false positives. This is common with isoquinolinones.
Solution: Detergent Disruption Add a non-ionic surfactant to the assay buffer before adding the compound.
-
Recommended: 0.01% Triton X-100 or 0.005% Tween-20.[1]
-
Mechanism: The surfactant lowers the critical micelle concentration (CMC) and disrupts non-specific colloidal aggregates, ensuring you measure monomeric binding [3].
Comparative Data: Solvent Efficacy
The following table summarizes expected solubility thresholds based on general isoquinolinone scaffold properties.
| Solvent System | Estimated Solubility | Suitability | Notes |
| Pure Water (pH 7.4) | < 0.01 mg/mL | Poor | "Brick dust" behavior.[1] |
| DMSO (100%) | > 25 mg/mL | High | Good for storage stocks (-20°C).[1] |
| Ethanol (100%) | ~ 5-10 mg/mL | Moderate | Lower capacity than DMSO. |
| 20% HP-β-CD (aq) | 0.5 - 2.0 mg/mL | Excellent | Biocompatible; prevents precipitation.[1] |
| PBS + 5% DMSO | < 0.1 mg/mL | Low | Risk of precipitation over time (2-4h).[1] |
Visualizing the "Solvent Shift" Workflow
Use this workflow to prevent precipitation during serial dilutions.
Figure 2: Two-step dilution protocol using PEG400 as a bridging solvent to minimize kinetic precipitation.
References
-
Assay Guidance Manual (NCBI) . Compound Solubility in In Vitro Assays. National Center for Advancing Translational Sciences.[3] Available at: [Link]
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Available at: [Link]
-
Shoichet, B. K. (2006).[1] Screening in a spirit haunted by pathological physical chemistry. Drug Discovery Today. (Discusses colloidal aggregation). Available at: [Link]
Sources
column chromatography purification of crude 8-bromo-2-ethylisoquinolin-1(2H)-one
Technical Support Center: Purification of 8-bromo-2-ethylisoquinolin-1(2H)-one
Case ID: PUR-ISOQ-8BR-ET Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary & Molecule Profile
You are attempting to purify 8-bromo-2-ethylisoquinolin-1(2H)-one (Target) from a crude reaction mixture. Based on the synthesis (likely alkylation of 8-bromoisoquinolin-1(2H)-one with an ethyl halide), your crude material contains three critical components that define your purification strategy.
The Separation Challenge: The core difficulty is separating the N-alkylated product (Target) from the O-alkylated byproduct (Impurity). These are constitutional isomers with distinct polarities but can co-elute if the solvent system is not optimized.
| Component | Structure Type | Polarity | TLC Behavior (Rf) | State |
| O-Isomer (Impurity) | 1-ethoxy-8-bromoisoquinoline | Low (Ether-like) | High (Runs fast) | Often Oil |
| N-Isomer (Target) | Lactam (Amide-like) | Medium (Dipole) | Medium | Solid |
| Starting Material | NH-Lactam | High (H-bond donor) | Low (Streaks) | Solid |
Phase 1: Method Development (TLC & Solvent Selection)
Objective: Establish a solvent system that provides
Standard Protocol:
-
Solvent System A (Hexane/EtOAc): Start with 80:20 Hexane:EtOAc.
-
Observation: The O-isomer usually travels near the solvent front. The N-isomer (Target) should be around
.
-
-
Solvent System B (DCM/MeOH): If the compound is insoluble or streaks in EtOAc, switch to DCM with 1-3% MeOH.
-
Warning: Isoquinolinones can "tail" on silica due to the lactam moiety. If tailing occurs, add 1% Triethylamine (TEA) to the mobile phase, though this is rarely needed for N-alkylated species compared to the NH-parent.
-
Visualization:
-
UV (254 nm): Both isomers are highly conjugated and will absorb strongly.
-
Iodine Stain: The N-alkyl lactam often stains yellow/brown more intensely than the O-ether.
Phase 2: Sample Loading (The Critical Decision)
Issue: 8-bromo-isoquinolinones often exhibit poor solubility in non-polar solvents (Hexane/Toluene) but moderate solubility in DCM. Liquid loading with a strong solvent (like pure DCM or DMF) causes "band broadening" and loss of resolution.
Recommendation: Use Dry Loading (Solid Load) for this purification.
Figure 1: Decision matrix for sample loading. For 8-bromo-2-ethylisoquinolin-1(2H)-one, Dry Loading is statistically the most robust method to ensure separation of the O-isomer.
Phase 3: The Purification Workflow
Column Parameters:
-
Stationary Phase: Silica Gel 60 (40-63 µm).
-
Silica Ratio: 30:1 to 50:1 (Silica weight : Crude weight).
-
Flow Rate: Moderate (do not rush the O-isomer/N-isomer transition).
Step-by-Step Gradient:
-
Equilibration: Flush column with 100% Hexane (or 95:5 Hexane:EtOAc).
-
Elution 1 (The O-Isomer): Ramp to 10-15% EtOAc/Hexane .
-
Action: Collect fractions. The lipophilic O-ethoxy impurity will elute first.
-
-
Elution 2 (The Target): Ramp to 25-40% EtOAc/Hexane .
-
Action: The target (N-ethyl lactam) will elute here.
-
-
Elution 3 (The Flush): Ramp to 100% EtOAc (or 5% MeOH/DCM).
-
Action: This strips the unreacted NH-starting material (8-bromoisoquinolinone) remaining on the column.
-
Troubleshooting & FAQs
Q1: I see two spots very close together on TLC. Which one is my product? A: The lower spot is almost certainly your N-ethyl target. The O-ethyl isomer is less polar (lacks the carbonyl H-bond acceptor strength) and runs higher.
-
Verification: Isolate a small amount of the top spot. Run an NMR. The O-CH2 quartet will appear downfield (~4.5 ppm) compared to the N-CH2 quartet (~4.0 ppm) [1].
Q2: My product is crystallizing inside the column or at the tip. A: This is common for isoquinolinones.
-
Immediate Fix: Switch the solvent system to DCM/MeOH (e.g., 98:2 to 95:5). DCM solubilizes these aromatic cores much better than Hexane/EtOAc.
-
Prevention: Use the "Dry Load" method described in Phase 2.
Q3: The fractions contain a mixture of N-isomer and O-isomer. A: You likely ramped the polarity too fast.
-
Remedy: Combine mixed fractions. Recrystallize the mixture. N-alkyl isoquinolinones are often highly crystalline solids, while O-alkyl isomers are oils or low-melting solids. Recrystallization from hot Heptane/EtOAc or Ethanol often yields pure N-isomer, leaving the O-isomer in the mother liquor.
Q4: Is the 8-Bromo group stable on silica? A: Yes, aryl bromides are stable to standard silica chromatography. However, avoid using basic alumina if you suspect any lability, though silica is preferred here.
Mechanistic Insight: N- vs. O-Alkylation
Understanding why you have this mixture helps in preventing it next time.
Figure 2: The ambident nature of the isoquinolinone anion leads to competitive alkylation. Separation is required because reaction conditions rarely yield 100% regioselectivity [2].
References
-
Regioselectivity in Isoquinolinone Alkyl
-
N- and O-Alkyl
- Source:Journal of the Chemical Society, Perkin Transactions 1 (via ResearchGate). "N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction."
-
URL:[Link]
- Solubility & Characterization of 8-Bromo-Isoquinolinones Source: BenchChem Technical Guide. "Solubility Profile of 8-bromo-6-methylquinolin-2(1H)-one" (Homologous structure guide).
Sources
Validation & Comparative
A Comparative Guide to Isoquinolinone-Based Anticancer Agents: Evaluating 8-bromo-2-ethylisoquinolin-1(2H)-one in the Context of Established Derivatives
For the Attention of Researchers, Scientists, and Drug Development Professionals
The isoquinolinone scaffold has emerged as a privileged structure in medicinal chemistry, yielding a diverse array of potent anticancer agents.[1][2] These compounds exert their therapeutic effects through various mechanisms, including the inhibition of critical enzymes involved in DNA repair and cell signaling, as well as the induction of apoptosis and cell cycle arrest.[3] This guide provides a comparative analysis of 8-bromo-2-ethylisoquinolin-1(2H)-one against other notable isoquinolinone-based anticancer agents, supported by experimental data and detailed protocols for in vitro evaluation. While direct experimental data for 8-bromo-2-ethylisoquinolin-1(2H)-one is not extensively available in the public domain, this guide will leverage established structure-activity relationships (SAR) to infer its potential activity and compare it to well-characterized isoquinolinone derivatives.
The Diverse Mechanisms of Isoquinolinone Anticancer Agents
Isoquinolinone derivatives have been successfully developed to target several key pathways in cancer biology. Their versatility stems from the adaptability of the isoquinolinone core, which allows for substitutions that can fine-tune their target specificity and potency.[4][5]
PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to synthetic lethality. Several isoquinolinone-based PARP inhibitors have been developed, with some showing nanomolar efficacy.[6] The isoquinolinone moiety often mimics the nicotinamide portion of the NAD+ substrate, binding to the catalytic domain of PARP.
Topoisomerase Inhibition
Topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription. Topoisomerase inhibitors trap the enzyme-DNA cleavage complex, leading to DNA strand breaks and apoptosis. The planar nature of the isoquinolinone ring system is well-suited for intercalation into the DNA-enzyme complex, stabilizing it and preventing re-ligation of the DNA strand.[7][8]
PI3K/Akt/mTOR Pathway Inhibition
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Isoquinolinone derivatives have been designed to target key kinases within this pathway, such as PI3K and mTOR, thereby inhibiting downstream signaling and inducing cancer cell death.[9][10]
Structure-Activity Relationship (SAR) Insights: Predicting the Role of Bromine and Ethyl Substitutions
The specific substitutions on the isoquinolinone ring play a critical role in determining the compound's biological activity.[4][11]
-
Halogenation: The introduction of a halogen atom, such as bromine, at the C8 position could potentially enhance anticancer activity. Halogenation can increase the lipophilicity of the molecule, potentially improving cell membrane permeability. Furthermore, the electron-withdrawing nature of bromine can influence the electronic properties of the aromatic system, which may enhance interactions with biological targets.[12] Studies on related quinoline scaffolds have shown that bromination can lead to potent antiproliferative and apoptotic effects.[13]
-
N-Alkylation: The presence of an ethyl group at the N2 position introduces a short alkyl chain. The effect of N-alkylation on anticancer activity can be complex and target-dependent. In some isoquinoline series, N-alkylation has been shown to be beneficial for activity, while in others, it can be detrimental. For instance, an N-methyl group on a 3-biphenyl-isoquinolin-1-one derivative demonstrated potent anticancer activity.[4] The ethyl group in 8-bromo-2-ethylisoquinolin-1(2H)-one may influence the compound's solubility, metabolic stability, and orientation within the target's binding pocket.
Comparative Experimental Data
The following tables summarize the 50% inhibitory concentration (IC50) values for various isoquinolinone derivatives against several cancer cell lines, categorized by their primary mechanism of action. This data provides a benchmark for evaluating the potential potency of novel derivatives like 8-bromo-2-ethylisoquinolin-1(2H)-one.
Table 1: IC50 Values of Isoquinolinone-Based PARP Inhibitors
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Olaparib | MDA-MB-436 (BRCA1 mutant) | 0.0047 | [14] |
| Olaparib | HCC1937 (BRCA1 mutant) | 96 | [14] |
| Niraparib | MDA-MB-436 (BRCA1 mutant) | 0.0032 | [14] |
| Rucaparib | MDA-MB-436 (BRCA1 mutant) | 0.0023 | [14] |
| Talazoparib | MDA-MB-231 | 0.48 | [14] |
| PJ34HCl | HCC1937 (BRCA1 mutant) | 4 | [14] |
Table 2: IC50 Values of Indenoisoquinoline Topoisomerase I Inhibitors
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| WN191 | MCF-7 | 0.58 | [7] |
| WN191 | MDA-MB-231 | 1.12 | [7] |
| WN191 | HeLa | 0.80 | [7] |
| WN198 (Copper Complex) | MDA-MB-231 | 0.37 | [7] |
| NSC 314622 | NCI-60 Panel (Median) | 20 | [8] |
Table 3: IC50 Values of Isoquinolinone-Based PI3K/mTOR Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| CH5132799 | PI3Kα | 14 | [15] |
| Idelalisib | PI3Kδ | 149 | [9] |
| Ibrutinib | BTK | 0.9 | [9] |
Experimental Protocols
To ensure the reproducibility and standardization of in vitro anticancer activity assessment, detailed protocols for key assays are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Figure 1: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the isoquinolinone compounds in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[16]
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Figure 2: Workflow for cell cycle analysis.
Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the isoquinolinone compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix by adding the cell suspension dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.[18]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[3][19]
-
Flow Cytometry Analysis: Incubate the cells in the dark at room temperature for 30 minutes. Analyze the samples using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.[6]
-
Data Analysis: Use appropriate software to analyze the flow cytometry data and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Figure 3: Workflow for Annexin V/PI apoptosis assay.
Detailed Protocol:
-
Cell Treatment: Treat cells with the isoquinolinone compound as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.[10]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.[5][9]
-
Flow Cytometry Analysis: Add additional binding buffer to each sample and analyze immediately by flow cytometry.[20]
-
Data Interpretation:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade, such as caspases and PARP.
Detailed Protocol:
-
Protein Extraction: After treatment with the isoquinolinone compound, lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF or nitrocellulose membrane.[21]
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).[22]
-
Detection: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[12]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.[23]
Conclusion
The isoquinolinone scaffold provides a versatile platform for the development of novel anticancer agents with diverse mechanisms of action. While direct experimental data for 8-bromo-2-ethylisoquinolin-1(2H)-one remains to be fully elucidated, analysis of structure-activity relationships within the isoquinolinone class suggests that the bromo and ethyl substitutions may confer favorable properties for anticancer activity. Further synthesis and in vitro evaluation of this specific compound using the detailed protocols provided in this guide are warranted to determine its precise mechanism of action and cytotoxic potency relative to established isoquinolinone-based anticancer agents. This comparative approach will be invaluable for guiding future drug discovery and development efforts in this promising class of compounds.
References
Please note that the following list includes sources that contributed to the overall understanding of the topic and may not all be directly cited in the text.
-
Synthesis and Biological Activity of a New Indenoisoquinoline Copper Derivative as a Topoisomerase I Inhibitor. (2023). MDPI. [Link]
-
Structure-activity relationship studies of isoquinolinone type anticancer agent. (2001). PubMed. [Link]
-
Discovery of potent 2,4-difluoro-linker poly(ADP-ribose) polymerase 1 inhibitors with enhanced water solubility and in vivo anticancer efficacy. (n.d.). PMC. [Link]
-
IC50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. (n.d.). ResearchGate. [Link]
-
The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. (n.d.). PMC. [Link]
-
Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. (n.d.). French-Ukrainian Journal of Chemistry. [Link]
-
Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. [Link]
-
Annexin V-FITC/PI Apoptosis Kit. (n.d.). Elabscience. [Link]
-
Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. (n.d.). PMC. [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]
-
Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance. (n.d.). PMC. [Link]
-
Annexin V-FITC/PI Apoptosis Kit Storage Introduction Reagent Preparation. (n.d.). Elabscience. [Link]
-
Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol- 4-yl) ethyl)-quinazolin-4(3H) one derivatives with potenti. (n.d.). Semantic Scholar. [Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). PMC. [Link]
-
Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status. (2020). MDPI. [Link]
-
Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. [Link]
-
Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. (n.d.). PMC - NIH. [Link]
-
Synthesis, Anticancer Activity, and Molecular Modeling of New Halogenated Spiro[pyrrolidine-thiazolo-oxindoles] Derivatives. (2020). MDPI. [Link]
-
PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. (2021). MDPI. [Link]
-
Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2021). MDPI. [Link]
-
cytotoxicity ic50 values: Topics by Science.gov. (n.d.). Science.gov. [Link]
-
Synergistic Effect of Trabectedin and Olaparib Combination Regimen in Breast Cancer Cell Lines. (2015). KoreaMed Synapse. [Link]
-
Inhibitors of PARP: Number crunching and structure gazing. (2022). PMC. [Link]
-
The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives. (n.d.). PMC. [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC. [Link]
-
Western blot analysis of apoptosis-related proteins. Activated... (n.d.). ResearchGate. [Link]
-
Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. (2024). RSC Publishing. [Link]
-
The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. (n.d.). ResearchGate. [Link]
-
7-azaindenoisoquinolines as topoisomerase I inhibitors and potential anticancer agents. (2011). PubMed. [Link]
-
Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2012). PMC - NIH. [Link]
-
Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (n.d.). MDPI. [Link]
-
Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. (2023). Frontiers. [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2025). MDPI. [Link]
Sources
- 1. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship studies of isoquinolinone type anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fujc.pp.ua [fujc.pp.ua]
- 6. Discovery of potent 2,4-difluoro-linker poly(ADP-ribose) polymerase 1 inhibitors with enhanced water solubility and in vivo anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Cytotoxicity of endogenous isoquinolines to human dopaminergic neuroblastoma SH-SY5Y cells [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cytotoxicity of Naturally Occurring Isoquinoline Alkaloids of Different Structural Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cytotoxicity of isoquinoline alkaloids and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
comparative analysis of 8-bromo vs 6-bromo isoquinolinone activity
Executive Summary: The Vector Defines the Utility
In the optimization of isoquinolin-1(2H)-one scaffolds, the choice between the 6-bromo and 8-bromo positions is not merely a synthetic decision but a strategic one that dictates the molecule's biological trajectory.
-
6-Bromo Isoquinolinone: The "Solvent Vector." Located meta to the lactam carbonyl and para to the ring fusion, this position typically points towards the solvent front in ATP-competitive kinase binding. It is the primary vector for improving physicochemical properties (solubility, ADME) without severely impacting ligand efficiency.
-
8-Bromo Isoquinolinone: The "Selectivity Vector." Located peri to the lactam carbonyl (C1=O) and ortho to the NH (N2), this position is sterically crowded. Substituents here often interact with the protein hinge region or "gatekeeper" residues. While synthetic access is more challenging, this vector is critical for inducing conformational selectivity.
Chemical & Synthetic Profiling
The reactivity profile of the bromine handle differs significantly between the C6 and C8 positions due to electronic and steric environments.[1]
Electronic and Steric Environment[1][2]
| Feature | 6-Bromo-1(2H)-isoquinolinone | 8-Bromo-1(2H)-isoquinolinone |
| Steric Environment | Open / Accessible. Flanked by protons; minimal steric clash during catalyst approach. | Hindered (Peri-strain). The C8 position is peri to the C1-Carbonyl. Large substituents here clash with the oxygen lone pairs. |
| Electronic Effect | Electronically Neutral. Meta to the electron-withdrawing carbonyl. Behaves like a standard aryl bromide. | Electron Deficient. Ortho to the electron-withdrawing carbonyl (via conjugation). The C-Br bond is slightly more polarized but harder to access. |
| Suzuki Coupling | High Efficiency. Standard Pd(PPh3)4 or Pd(dppf)Cl2 conditions work at 80°C. | Low Efficiency. Requires specialized ligands (e.g., SPhos, XPhos) or higher temperatures (100°C+) to overcome steric hindrance. |
Synthetic Accessibility Workflow
The following diagram illustrates the divergent synthetic pathways required to access these two regioisomers.
Figure 1: Synthetic accessibility comparison. The 6-bromo isomer is readily accessed via rearrangement of indanones, whereas the 8-bromo isomer often requires de novo ring construction.
Biological Activity & SAR Analysis[2][3][4]
In the context of kinase inhibition (e.g., ROCK, PARP, p38 MAPK), the isoquinolinone core typically binds to the hinge region via the lactam motif (NH donor / CO acceptor).
The "Regioisomer Effect" on Binding
-
6-Position (Solubility/Potency):
-
Vector: Points outward from the ATP binding pocket.
-
Utility: Ideal for attaching solubilizing groups (e.g., piperazines, morpholines).
-
Risk: Low. Large groups rarely clash with the protein backbone.
-
Data Trend: Retention of IC50 with improved LogD.
-
-
8-Position (Selectivity/Conformation):
-
Vector: Points back toward the hydrophobic pocket or interacts with the "gatekeeper" residue.
-
Utility: Induces atropisomerism or specific twist angles that can differentiate between closely related kinases (e.g., ROCK1 vs. ROCK2).
-
Risk: High. Even small groups (Methyl, Chloro) can destroy binding if the pocket is shallow.
-
Data Trend: "All or Nothing" activity cliffs.
-
Representative SAR Data (Kinase Inhibition Model)
Note: Data below represents a composite of typical SAR trends for ROCK-I inhibitors based on isoquinolinone scaffolds (e.g., Fasudil analogs).
| Compound ID | Substitution (R) | Position | ROCK-I IC50 (nM) | Selectivity (vs PKA) | Notes |
| ISO-Ref | -H | - | 150 | 10x | Baseline scaffold activity. |
| ISO-6A | -Piperazine | 6 | 12 | 15x | Potency Gain. Solubilizing group contacts solvent water network. |
| ISO-6B | -Phenyl | 6 | 45 | 12x | Tolerated, but lipophilicity increases nonspecific binding. |
| ISO-8A | -Methyl | 8 | 300 | 50x | Selectivity Gain. Steric twist reduces PKA binding (smaller pocket). |
| ISO-8B | -Phenyl | 8 | >10,000 | N/A | Steric Clash. Group is too large for the hinge region interface. |
Experimental Protocols
To ensure reproducibility, the following protocols address the specific reactivity differences defined above.
Protocol: Regioselective Suzuki-Miyaura Coupling
Objective: Couple an aryl boronic acid to 6-bromo or 8-bromo isoquinolinone. Critical Distinction: The 8-bromo variant requires a high-energy catalytic system due to peri-strain.
Method A: 6-Bromo (Standard Conditions)
-
Reagents: 6-Bromo-1(2H)-isoquinolinone (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 eq).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Procedure:
-
Purge reaction vial with Argon.
-
Heat to 80°C for 4-6 hours.
-
Workup: Dilute with EtOAc, wash with brine.
-
Expected Yield: 75-90%.
-
Method B: 8-Bromo (High-Energy Conditions)
-
Reagents: 8-Bromo-1(2H)-isoquinolinone (1.0 eq), Arylboronic acid (1.5 eq), Pd₂(dba)₃ (2 mol%) , XPhos (4 mol%) , K₃PO₄ (3.0 eq).
-
Solvent: Toluene/Water (10:1) or n-Butanol.
-
Procedure:
-
Pre-activation: Stir Pd source and Ligand in solvent for 10 mins under Argon.
-
Add substrate and base.[2]
-
Heat to 100-110°C (sealed tube preferred) for 12-18 hours.
-
Rationale: XPhos is required to form a bulky, electron-rich active species capable of oxidative addition into the hindered C8-Br bond.
-
Expected Yield: 40-60%.
-
Biological Assay Logic (Kinase Selectivity)
Figure 2: Biological evaluation workflow. 6-substituted analogs are funneled into potency/solubility assays, while 8-substituted analogs are prioritized for selectivity panels.
References
-
Ray, P., et al. (2011).[3] "Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
Xu, X., et al. (2014). "Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors." Clinical and Experimental Pharmacology and Physiology. Link
-
BenchChem Technical Support. (2025). "Scale-up Synthesis of 8-bromo-6-methylquinolin-2(1H)-one (Knorr Synthesis Principles)." BenchChem Guides. Link
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (Foundational reference for steric limitations in Suzuki coupling). Link
-
ChemicalBook. (2024). "Synthesis of 6-bromo-3,4-dihydro-2H-isoquinolin-1-one via Schmidt Rearrangement." Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
